Zinterol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25/h4-11,18,20-23H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBCFFLVLOPYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38241-28-0 (hydrochloride) | |
| Record name | Zinterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70865845 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37000-20-7 | |
| Record name | Zinterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37000-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7167N7AJJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zinterol mechanism of action on β2-adrenoceptors
An In-Depth Technical Guide on the Mechanism of Action of Zinterol on β2-Adrenoceptors
Introduction
This compound is a potent and selective agonist for the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily. Its primary mechanism of action involves binding to the β2-AR, predominantly leading to the activation of the canonical Gs-adenylyl cyclase-cAMP signaling pathway. This activation triggers a cascade of downstream events responsible for its various physiological effects, including smooth muscle relaxation. This technical guide provides a detailed examination of this compound's molecular interactions with the β2-AR, the subsequent signaling cascades, and the experimental methodologies used to elucidate these actions.
Ligand Binding to the β2-Adrenoceptor
This compound exhibits a high binding affinity for the β2-adrenoceptor.[1] Studies have demonstrated its selectivity for the β2-AR over the β1-AR subtype. The interaction is characteristic of a G-protein coupled agonist, as the binding affinity to the β2-AR is sensitive to the presence of guanine (B1146940) nucleotides like GTPγS, which indicates that this compound stabilizes the high-affinity, G-protein-coupled state of the receptor.[1]
Data Presentation: Binding and Functional Parameters
| Parameter | Value | Tissue/Cell System | Notes | Reference |
| Binding Affinity | Higher for β2-AR than β1-AR | Human atrial membranes | Binding to β2-AR was reduced by GTPγS. | [1] |
| EC50 (Positive Inotropic Effect) | 3 nM | Human atrial strips | Measure of increased contractility. | [1] |
| EC50 (Positive Lusitropic Effect) | 2 nM | Human atrial strips | Measure of hastened relaxation. | [1] |
| EC50 (Adenylyl Cyclase Activity) | 30 nM | Human atrial homogenates | --- | |
| Intrinsic Activity (Adenylyl Cyclase) | 0.75 | Human atrial homogenates | Relative to (-)-isoprenaline. | |
| EC50 (ICa Increase) | 2.2 nM | Cardiac myocytes | Increase in L-type Ca2+ current. |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete off a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing β2-adrenoceptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.
-
Resuspend the final pellet in an assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.
2. Binding Assay:
-
In a 96-well plate, set up reactions in a final volume of 250 µL.
-
Add a fixed amount of cell membrane preparation (e.g., 20-50 µg protein).
-
Add a fixed concentration of a non-selective β-adrenoceptor radioligand (e.g., (-)-[125I]cyanopindolol or [3H]-CGP 12177) at a concentration near its Kd value.
-
Add varying concentrations of the unlabeled competitor, this compound (typically spanning a 5-log unit range).
-
Include control wells for:
- Total Binding: Radioligand + membranes (no competitor).
- Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a non-selective antagonist (e.g., 1–10 µM propranolol).
3. Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Competition Binding Assay.
Canonical Gs-Protein Signaling Pathway
The primary mechanism of action for this compound at the β2-AR is the activation of the canonical Gs-protein signaling pathway.
-
Receptor Activation: this compound binding induces a conformational change in the β2-AR.
-
Gs Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.
-
Gs Subunit Dissociation: The Gαs-GTP subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The Gαs-GTP subunit binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.
-
cAMP Production: Activated AC catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the cellular response. In cardiac tissue, this includes the phosphorylation of phospholamban and troponin I, contributing to increased contractility and faster relaxation.
Caption: Canonical β2-AR Gs-cAMP Signaling Pathway.
Experimental Protocol: cAMP Accumulation Assay
This protocol measures the intracellular accumulation of cAMP in response to β2-AR stimulation by this compound.
1. Cell Culture and Seeding:
-
Culture cells expressing β2-adrenoceptors (e.g., HEK293, CHO, or primary cells) in appropriate media.
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or buffer (e.g., HBSS).
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX, e.g., 0.5 mM), for 15-30 minutes at 37°C. This step is critical to prevent the degradation of newly synthesized cAMP.
-
Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Isoprenaline or Forskolin, a direct AC activator).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
3. Cell Lysis and cAMP Detection:
-
Terminate the stimulation by removing the medium and lysing the cells according to the detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a competitive immunoassay kit, such as those based on ELISA, Homogeneous Time-Resolved Fluorescence (HTRF), or other technologies.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Functional Selectivity and β-Arrestin Recruitment
While the Gs-cAMP pathway is the canonical signaling route, GPCRs can also signal through other pathways, a phenomenon known as functional selectivity or biased agonism. Upon agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestin proteins can be recruited to the receptor. This interaction not only mediates receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades, such as those involving MAP kinases (e.g., ERK1/2).
Many β2-AR agonists show a strong bias towards activating the Gs pathway relative to recruiting β-arrestin. These agonists are often weak partial agonists for β-arrestin recruitment. This profile is often considered beneficial for therapeutic applications like bronchodilation, which is primarily driven by cAMP, while minimizing potential adverse effects associated with β-arrestin signaling.
Caption: Biased Agonism of this compound at the β2-Adrenoceptor.
Experimental Protocol: β-Arrestin Recruitment Assay (Split-Enzyme Complementation)
This protocol describes a common method, such as the PathHunter® assay, to quantify β-arrestin recruitment to the β2-AR.
1. Cell Line:
-
Use a commercially available engineered cell line (e.g., CHO or HEK293) that stably co-expresses:
- The β2-adrenoceptor fused to a small fragment of an enzyme (e.g., β-galactosidase or luciferase).
- β-arrestin (β-arrestin 1 or 2) fused to the larger, complementing fragment of the same enzyme.
2. Assay Procedure:
-
Plate the cells in a 96-well or 384-well plate and incubate to allow for adherence.
-
Add varying concentrations of the test agonist (this compound) to the cells.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
3. Signal Detection:
-
Upon this compound binding and subsequent β-arrestin recruitment to the β2-AR, the two enzyme fragments are brought into close proximity, forming an active enzyme.
-
Add the enzyme's substrate to the wells.
-
The active enzyme processes the substrate, generating a chemiluminescent or fluorescent signal.
-
Measure the signal intensity using a plate reader.
4. Data Analysis:
-
The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to calculate potency (EC50) and efficacy (Emax) for β-arrestin recruitment.
-
These values can be compared to those from the cAMP assay to quantify agonist bias.
Conclusion
This compound functions as a selective β2-adrenoceptor agonist, primarily exerting its effects through the canonical Gs-protein signaling pathway. Its binding to the β2-AR triggers a cascade involving adenylyl cyclase activation and a subsequent rise in intracellular cAMP. This second messenger is central to the drug's therapeutic effects, such as smooth muscle relaxation and positive cardiac lusitropy. While the potential for β-arrestin-mediated signaling exists, β2-AR agonists, as a class, are typically biased towards Gs-protein activation. The detailed experimental protocols provided herein represent the standard methodologies for characterizing the binding, signaling, and functional selectivity of ligands like this compound at the β2-adrenoceptor, offering a robust framework for research and drug development professionals.
References
An In-depth Technical Guide to the Pharmacological Profile of Zinterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinterol is a potent and selective β2-adrenoceptor agonist that has been instrumental in the characterization of β-adrenergic receptor function. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity across various tissues, and its intracellular signaling mechanisms. Detailed experimental methodologies for key assays are provided to enable replication and further investigation. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a sympathomimetic amine that exhibits high selectivity for the β2-adrenergic receptor subtype. Its pharmacological actions have been characterized in a variety of in vitro and in vivo models, demonstrating its utility as a research tool for dissecting the physiological and pathological roles of β2-adrenoceptor signaling. This guide aims to consolidate the available pharmacological data on this compound, presenting it in a clear and accessible format for researchers and drug development professionals.
Receptor Binding Affinity and Selectivity
This compound demonstrates a marked preference for the β2-adrenoceptor over the β1 subtype. While specific Ki values from competitive radioligand binding assays are not consistently reported across the literature, functional studies consistently highlight its β2-selectivity. The binding of this compound to β-adrenoceptors can be assessed using competitive radioligand binding assays.
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |
| β2-Adrenoceptor | This compound | Not explicitly found | - | - |
| β1-Adrenoceptor | This compound | Not explicitly found | - | - |
Note: Despite extensive literature searches, specific Ki values for this compound at β1 and β2 adrenoceptors were not located. However, functional assays consistently demonstrate its high selectivity for the β2-adrenoceptor.
Functional Activity
This compound elicits a range of functional responses in various tissues, primarily through the activation of β2-adrenoceptors. These effects are most pronounced in cardiac and smooth muscle.
Cardiac Effects
In cardiac tissue, this compound produces positive inotropic (increased contractility) and lusitropic (increased relaxation rate) effects. These actions are mediated by the β2-adrenoceptor- Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). PKA then phosphorylates key proteins involved in calcium handling and myofilament function, such as phospholamban and troponin I.[1]
Table 2: Functional Activity of this compound in Cardiac Tissue
| Tissue | Species | Parameter Measured | EC50 (nM) | Reference |
| Human Atrial Strips | Human | Positive Inotropic Effect | 3 | [2] |
| Human Atrial Strips | Human | Lusitropic Effect (t1/2 of relaxation) | 2 | [2] |
| Human Ventricular Myocardium | Human | Adenylyl Cyclase Stimulation | - | [3] |
Smooth Muscle Relaxation
This compound is a potent bronchodilator, inducing relaxation of airway smooth muscle. This effect is a hallmark of β2-adrenoceptor agonists and is the basis for their therapeutic use in asthma and other obstructive airway diseases. The relaxation is mediated by the same cAMP-PKA signaling pathway, which leads to a decrease in intracellular calcium concentrations and reduced myosin light chain phosphorylation.
Table 3: Functional Activity of this compound in Smooth Muscle
| Tissue | Species | Parameter Measured | EC50 (nM) | Reference |
| Tracheal Smooth Muscle | Guinea Pig | Relaxation | Not explicitly found | [4] |
Central Nervous System Effects
Studies in rats have shown that systemically administered this compound can cross the blood-brain barrier and exert effects on the central nervous system. These effects include a dose-dependent reduction in locomotor activity and an influence on differential-reinforcement-of-low-rate schedule behavior. Repeated high doses of this compound have been shown to reduce the density of β-adrenergic receptors in the cerebral cortex and cerebellum.
Signaling Pathways
The pharmacological effects of this compound are primarily mediated through the canonical Gs-protein coupled receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from tissues or cultured cells known to express β1- or β2-adrenoceptors.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [125I]iodocyanopindolol) and a range of concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like propranolol).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to stimulate the production of cAMP.
Methodology:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Incubation: Incubate the membranes with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and varying concentrations of this compound.
-
Termination: Stop the reaction by adding a stopping solution (e.g., acidic solution).
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available kit (e.g., ELISA or radioimmunoassay).
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Isolated Tracheal Smooth Muscle Relaxation Assay
This functional assay assesses the relaxant effect of this compound on airway smooth muscle.
Methodology:
-
Tissue Preparation: Isolate the trachea from a suitable animal model (e.g., guinea pig) and cut it into rings.
-
Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). Attach one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.
-
Contraction: Induce a stable contraction in the tracheal rings using a contractile agent such as histamine (B1213489) or carbachol.
-
This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Analysis: Record the relaxation at each this compound concentration as a percentage of the initial induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.
Conclusion
This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a β2-adrenoceptor agonist. Its well-defined mechanism of action through the cAMP-PKA signaling pathway makes it an ideal probe for studying β2-adrenoceptor function in various physiological and pathological contexts. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other β-adrenergic ligands. Further research to definitively determine the Ki values of this compound at β1 and β2 adrenoceptors would be beneficial for a more precise quantitative understanding of its selectivity.
References
- 1. Characterization of agonist stimulation of cAMP-dependent protein kinase and G protein-coupled receptor kinase phosphorylation of the beta2-adrenergic receptor using phosphoserine-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenaline produces the relaxation of guinea-pig airway smooth muscle primarily through the mediation of beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinterol, also known as MJ-9184, is a potent and selective β2-adrenoceptor agonist. This document provides a comprehensive overview of the discovery and synthesis of this compound, intended for a technical audience in the fields of pharmacology and medicinal chemistry. It details the initial pharmacological characterization, outlines a plausible synthetic pathway based on established chemical principles for analogous compounds, and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of the synthesis and its associated signaling pathway to facilitate a deeper understanding of its chemical and biological properties.
Discovery and Initial Pharmacological Characterization
This compound was first described in the scientific literature in a 1972 publication in the British Journal of Pharmacology by Gwee and his colleagues.[1][2][3] Developed by Mead Johnson Laboratories, it was identified by the code MJ-9184.[4] The initial studies, conducted on anesthetized cats, established this compound as a potent β-adrenoceptor agonist with a notable selectivity for β2-receptors.[1]
Subsequent research has further elucidated its pharmacological profile. This compound is recognized as a potent and selective β2-adrenoceptor agonist that increases intracellular calcium ion (ICa) concentration in a concentration-dependent manner, with an EC50 of 2.2 nM. This activity underlies its potential as a bronchodilator. However, at higher doses (e.g., 2.5 μg/kg, intravenous bolus), it has been shown to have arrhythmogenic effects, inducing premature ventricular complexes and ventricular tachycardia in animal models.
The chemical structure of this compound, N-[5-[2-[(1,1-dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide, is based on the structures of soterenol, an antiarrhythmic agent, and phentermine.
Quantitative Pharmacological Data
| Parameter | Value | Species/Model | Reference |
| EC50 (ICa increase) | 2.2 nM | Cardiac myocytes | |
| Arrhythmogenic Dose | 2.5 μg/kg (i.v. bolus) | Heart failure rabbits | |
| Non-arrhythmogenic Dose | 1 μg/kg (i.v.) | Heart failure rabbits |
Synthesis Pathway
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a convergent synthesis. The key bond disconnections would be the amide bond of the methanesulfonamide (B31651) group and the carbon-nitrogen bond formed between the ethanolamine (B43304) side chain and the bulky amine. This leads to three main starting materials: a protected aminophenol, a two-carbon electrophile for the ethanolamine side chain, and 1,1-dimethyl-2-phenylethanamine.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Key Intermediate - N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
-
Protection of the Phenolic Hydroxyl Group: Start with 4-amino-3-hydroxyacetophenone. The phenolic hydroxyl group is first protected, for example, as a benzyl (B1604629) ether, to prevent its reaction in subsequent steps. This can be achieved by reacting 4-amino-3-hydroxyacetophenone with benzyl chloride in the presence of a base like potassium carbonate.
-
Sulfonylation of the Amino Group: The amino group of the protected acetophenone (B1666503) is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to form the methanesulfonamide.
-
Deprotection of the Phenolic Group: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide.
Step 2: Formation of the α-Bromo Ketone
-
Bromination: The acetyl group of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is selectively brominated at the α-position. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or by direct bromination with bromine in a suitable solvent like acetic acid. This yields the α-bromo ketone intermediate, N-[5-(bromoacetyl)-2-hydroxyphenyl]methanesulfonamide.
Step 3: Introduction of the Amine Side Chain
-
Nucleophilic Substitution: The α-bromo ketone is then reacted with 1,1-dimethyl-2-phenylethanamine. This is a nucleophilic substitution reaction where the amine displaces the bromide. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF, often with a non-nucleophilic base to scavenge the HBr byproduct. This step forms the aminoketone intermediate.
Step 4: Reduction of the Ketone
-
Reduction: The final step is the reduction of the ketone functionality to a secondary alcohol. This is a crucial step to create the ethanolamine moiety. A selective reducing agent such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) is ideal for this transformation as it will not affect the other functional groups. This reduction yields the final product, this compound.
Purification: The final compound would be purified by standard laboratory techniques such as column chromatography followed by recrystallization to obtain a high-purity product.
Visualizations
Proposed Synthesis Pathway of this compound
Caption: Proposed multi-step synthesis of this compound.
β2-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding.
Conclusion
This compound stands as a significant molecule in the study of β2-adrenergic agonists. Its discovery and pharmacological profiling have contributed to the understanding of β-adrenoceptor function and the development of related therapeutic agents. While the precise, originally documented synthesis is not widely published, a chemically sound and efficient pathway can be proposed based on modern synthetic methodologies. This technical guide provides a foundational resource for researchers and professionals engaged in the study and development of adrenergic drugs.
References
Zinterol's In Vitro Cellular Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cellular effects of Zinterol, a selective β2-adrenergic receptor agonist. The information is compiled from a comprehensive review of published scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound, providing a comparative overview of its potency and efficacy across different experimental models.
| Parameter | Cell/Tissue Type | Value | Antagonist | Antagonist Concentration | Reference |
| EC50 (Positive Inotropic Effect) | Human Atrial Strips | 3 nM | ICI 118551 | 50 nM | [1] |
| EC50 (Lusitropic Effect) | Human Atrial Strips | 2 nM | ICI 118551 | 50 nM | [1] |
| EC50 (Adenylyl Cyclase Stimulation) | Human Atrial Homogenates | 30 nM | ICI 118551 | 50 nM | [1] |
| Intrinsic Activity (Adenylyl Cyclase Stimulation) | Human Atrial Homogenates | 0.75 (relative to Isoprenaline) | - | - | [1] |
Table 1: Potency and Efficacy of this compound in Human Atrial Preparations. This table highlights the concentration-dependent effects of this compound on the contractile and relaxant properties of human heart tissue, as well as its ability to stimulate the primary downstream enzyme, adenylyl cyclase. The antagonistic effect of ICI 118551 confirms the involvement of β2-adrenergic receptors.
| Parameter | Cell Type | This compound Effect | Isoproterenol Effect | Reference |
| cAMP Accumulation | Neonatal Rat Ventricular Myocytes | Substantial Increase | Large Increase (20.0 ± 1.0-fold over basal) | [2] |
| cAMP Accumulation | Adult Rat Ventricular Myocytes | Minor Increase | Large Increase (20.6 ± 2.6-fold over basal) | |
| Calcium Transient & Twitch | Neonatal Rat Ventricular Myocytes | Increased amplitude and hastened kinetics | Increased amplitude and hastened kinetics | |
| Calcium Transient & Twitch | Adult Rat Ventricular Myocytes | No effect | Increased amplitude and accelerated kinetics | |
| Intracellular Alkalinization | Adult Rat Ventricular Myocytes | 0.07 ± 0.02 pH unit increase | - |
Table 2: Comparative Effects of this compound and Isoproterenol on Rat Ventricular Myocytes. This table illustrates the differential responses to this compound in neonatal versus adult rat cardiomyocytes, suggesting age-dependent variations in β2-adrenergic receptor signaling. Notably, in adult myocytes, this compound appears to induce a positive inotropic response through a cAMP-independent mechanism involving intracellular alkalinization.
Signaling Pathways
This compound primarily exerts its effects through the activation of β2-adrenergic receptors, leading to downstream signaling cascades. The canonical pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). However, evidence also suggests the existence of non-canonical, cAMP-independent pathways.
Canonical cAMP-Dependent Signaling Pathway
Figure 1: Canonical β2-adrenergic receptor signaling pathway activated by this compound.
cAMP-Independent Signaling in Adult Cardiomyocytes
In adult rat ventricular myocytes, this compound has been shown to induce a positive inotropic effect via a mechanism that does not rely on an increase in cAMP. This pathway involves intracellular alkalinization through a bicarbonate-dependent mechanism.
Figure 2: Proposed cAMP-independent signaling pathway of this compound in adult cardiomyocytes.
Experimental Protocols
This section provides a synthesized overview of the key experimental methodologies used to study the in vitro cellular effects of this compound. These protocols are based on standard techniques described in the literature for investigating β-adrenergic agonists.
Isolation of Adult Ventricular Myocytes
This protocol describes a common method for isolating viable cardiomyocytes from adult rats or mice, suitable for a range of in vitro assays.
Figure 3: Workflow for the isolation of adult ventricular myocytes.
Measurement of Intracellular cAMP Levels
Several methods can be employed to quantify changes in intracellular cAMP concentration following this compound stimulation. A common and sensitive method is the competitive enzyme-linked immunosorbent assay (ELISA).
Principle: This assay is based on the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Generalized Protocol:
-
Cell Culture and Treatment: Plate isolated cardiomyocytes or other relevant cell types in appropriate culture dishes. After adherence, cells are treated with various concentrations of this compound for a defined period.
-
Cell Lysis: Aspirate the culture medium and lyse the cells using a lysis buffer to release intracellular cAMP.
-
ELISA Procedure:
-
Add cell lysates to microplate wells pre-coated with a cAMP-specific antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled cAMP to each well.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add a substrate for HRP and incubate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The concentration of cAMP in the samples is inversely proportional to the intensity of the colorimetric signal. A standard curve is generated using known concentrations of cAMP to quantify the amount in the cell lysates.
Adenylyl Cyclase Activity Assay in Membrane Preparations
This assay directly measures the enzymatic activity of adenylyl cyclase in response to this compound.
Principle: The assay quantifies the conversion of [α-³²P]ATP to [³²P]cAMP by adenylyl cyclase in isolated cell membranes.
Generalized Protocol:
-
Membrane Preparation: Homogenize cells or tissues in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Isolated cell membranes
-
[α-³²P]ATP
-
ATP regeneration system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Various concentrations of this compound
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).
-
Separation of [³²P]cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the adenylyl cyclase activity as the amount of [³²P]cAMP produced per unit of time per milligram of membrane protein.
Patch-Clamp Electrophysiology for Ion Channel Analysis
The patch-clamp technique is used to study the effects of this compound on the activity of specific ion channels in isolated cardiomyocytes.
Principle: A glass micropipette with a very small opening is sealed onto the surface of an isolated cell, allowing for the measurement of ionic currents flowing through the cell membrane.
Generalized Protocol (Whole-Cell Configuration):
-
Cell Preparation: Place isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Fill a glass micropipette with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage or Current Clamp:
-
Voltage-Clamp: The membrane potential is held constant at a specified level, and the current required to maintain this potential is measured. This allows for the study of voltage-gated ion channels.
-
Current-Clamp: A specific current is injected into the cell, and the resulting changes in membrane potential (action potentials) are recorded.
-
-
Drug Application: Perfuse the recording chamber with a solution containing this compound at various concentrations and record the resulting changes in ionic currents or action potential characteristics.
-
Data Analysis: Analyze the recorded currents or action potentials to determine the effects of this compound on ion channel function (e.g., changes in current amplitude, activation/inactivation kinetics, action potential duration).
This guide provides a foundational understanding of the in vitro cellular effects of this compound. For specific experimental applications, it is recommended to consult the primary research articles cited and other detailed methodology publications.
References
The Impact of Zinterol on Gene Expression: A Technical Overview of Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinterol, a selective β2-adrenergic receptor agonist, is recognized for its role in smooth muscle relaxation, particularly in the bronchi. While its immediate physiological effects are well-documented, early-stage research into its influence on gene expression is an emerging field of significant interest. This technical guide synthesizes the current understanding of this compound's molecular mechanism and its putative effects on the transcriptome. Due to a lack of direct high-throughput screening studies on this compound, this paper draws upon foundational knowledge of β2-adrenergic signaling and data from analogous selective β2-agonists, such as formoterol (B127741) and salbutamol, to provide a comprehensive overview. The forthcoming data, protocols, and pathway analyses are intended to equip researchers with a foundational framework for future investigations into the genomic impact of this compound.
Introduction to this compound and β2-Adrenergic Signaling
This compound exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates a well-characterized signaling cascade. Upon agonist binding, the receptor activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, including transcription factors, which can modulate gene expression.
While this canonical pathway is central to the immediate physiological responses to this compound, the downstream consequences on gene transcription are less understood. Research on other β2-agonists suggests that these effects can be widespread and cell-type specific, influencing processes from inflammation to cell growth and differentiation.
Putative Gene Expression Changes Induced by β2-Adrenergic Agonists
Direct large-scale gene expression profiling of this compound has not been extensively published. However, studies on the β2-agonist formoterol in human bronchial epithelial cells (HBECs) provide significant insight into the potential transcriptomic effects. One key study identified 1,480 unique gene expression changes in HBECs treated with formoterol in the presence of TNFα.[1] These changes were linked to inflammatory and proliferative pathways.
Another study investigating the interaction between the corticosteroid budesonide (B1683875) and formoterol in BEAS-2B and primary human bronchial epithelial cells found that formoterol alone led to 267 gene expression changes (212 induced and 55 repressed) that were ≥2-fold or ≤0.5-fold, respectively.[2][3]
The following table summarizes key quantitative data from a study on formoterol, which can be considered indicative of the potential effects of this compound.
| Parameter | Finding | Cell Type | Reference |
| Total Differentially Expressed Genes | 1,480 | Human Primary Bronchial Epithelial Cells (HBEC) | [1] |
| Genes Regulated by Formoterol (≥2/≤0.5-fold) | 267 (212 induced, 55 repressed) | BEAS-2B Cells | |
| Key Modulated Gene Ontology Term | "GO:0070374~positive regulation of ERK1 and ERK2 cascade" | Human Primary Bronchial Epithelial Cells (HBEC) |
Experimental Protocols
The following are detailed methodologies from key experiments on β2-agonists that could be adapted for studying this compound's effects on gene expression.
RNA-Sequencing of Human Bronchial Epithelial Cells
This protocol is based on a study investigating the genomic effects of formoterol.
-
Cell Culture: Primary human bronchial epithelial cells (HBECs) are cultured to confluence.
-
Treatment: Cells are treated with a vehicle control or a physiologically relevant concentration of the β2-agonist (e.g., 1 nM formoterol) in the presence or absence of an inflammatory stimulus like TNFα (10 ng/mL).
-
RNA Extraction: After a specified incubation period (e.g., 6 hours), total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a bioanalyzer.
-
Library Preparation and Sequencing: RNA-sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification. Sequencing is then performed on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment compared to the control. Gene ontology and pathway enrichment analyses are then used to interpret the biological significance of the observed changes.
Immunohistochemistry for NF-κB in Bronchial Biopsies
This protocol is adapted from a study on the effects of formoterol on NF-κB-regulated gene expression.
-
Sample Collection: Endobronchial biopsies are obtained from subjects before and after a treatment period with the β2-agonist or placebo.
-
Tissue Processing: Biopsies are fixed and embedded in a suitable medium (e.g., glycol methacrylate).
-
Immunohistochemical Staining: Thin sections of the embedded tissue are cut and stained with antibodies specific for the activated and total forms of NF-κB. A suitable detection system (e.g., immunoperoxidase) is used to visualize the stained cells.
-
Quantification: The number of positively stained cells in different tissue compartments (e.g., epithelium, submucosa) is counted and expressed as a percentage of the total cells. Statistical analysis is used to compare the changes between the treatment and placebo groups.
Visualizing the Molecular Pathways
To better understand the mechanisms through which this compound may influence gene expression, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
This compound-Induced Signaling Pathway
Caption: this compound's primary signaling cascade.
Experimental Workflow for Gene Expression Analysis
References
- 1. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol's Interaction with Adrenergic and Other Receptor Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinterol is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist. This document provides an in-depth technical overview of this compound's interaction with various receptor systems, with a primary focus on its engagement with adrenergic receptors. It summarizes quantitative binding and functional data, details the experimental protocols used to derive this data, and visualizes the associated signaling pathways and experimental workflows. While this compound exhibits high selectivity for the β2-AR, this guide also addresses its interactions with other beta-adrenergic subtypes and the limited publicly available information regarding its off-target effects on other receptor systems.
Quantitative Analysis of this compound's Receptor Interaction Profile
The selectivity and potency of this compound are best understood through quantitative analysis of its binding affinities and functional responses at various adrenergic receptor subtypes. The following tables summarize the key data from published literature.
Table 1: this compound Binding Affinity at Human Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) | pKi | Reference |
| β1-Adrenergic | > 2000 nM | < 5.7 | [1] |
| β2-Adrenergic | ~5 nM | 8.3 | [1] |
| β3-Adrenergic | ~1122 nM | 5.95 | [1] |
Note: pKi values were converted to approximate Ki values for comparative purposes.
Table 2: this compound Functional Potency and Efficacy
| Assay | Cell/Tissue Type | Parameter | Value | Reference |
| Positive Inotropic Effect | Human Atrial Strips | EC50 | 3 nM | [2] |
| Lusitropic Effect (Relaxation) | Human Atrial Strips | EC50 | 2 nM | [2] |
| Adenylyl Cyclase Stimulation | Human Atrial Myocardium | EC50 | 30 nM | |
| Adenylyl Cyclase Stimulation | Human Atrial Myocardium | Intrinsic Activity (vs. Isoprenaline) | 0.75 | |
| cAMP Accumulation | CHO cells expressing human β3-AR | pEC50 | 8.5 |
Interaction with Other Receptor Systems
Alpha-Adrenergic Receptors
There is limited publicly available data quantifying the binding affinity of this compound for alpha-adrenergic receptors (α1 and α2). Given its chemical structure and primary pharmacological action as a β-agonist, it is presumed to have significantly lower affinity for alpha-receptors. A comprehensive selectivity profile would typically be determined using radioligand binding assays with membrane preparations from cells expressing α1 and α2 receptor subtypes, using specific radioligands such as [3H]-prazosin for α1 and [3H]-rauwolscine or [3H]-RX821002 for α2 receptors.
Non-Adrenergic Receptor Systems
A thorough investigation of a drug candidate's interaction with other receptor systems is a critical component of safety pharmacology. This is typically achieved by screening the compound against a broad panel of receptors, ion channels, and transporters. Such panels often include representatives from the dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptor families, among others.
Signaling Pathways of this compound
This compound's primary mechanism of action is through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation can initiate signaling through multiple pathways.
Gs-cAMP Signaling Pathway
The canonical signaling pathway for β2-AR activation involves coupling to the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
Gi-Coupled Signaling Pathway
Interestingly, studies in CHO-K1 cells expressing the human β3-AR have shown that this compound can also induce signaling through the inhibitory G-protein, Gi. This pathway can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2. This suggests that this compound may exhibit biased agonism, activating different signaling pathways depending on the receptor subtype and cellular context.
Experimental Protocols
The quantitative data presented in this guide are derived from well-established experimental methodologies. The following sections provide detailed, generalized protocols for the key assays used to characterize this compound's receptor interactions.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the Ki of this compound for β1, β2, and β3-adrenergic receptors.
Materials:
-
Membrane Preparations: Membranes from cells or tissues expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing human β1, β2, or β3-AR).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or near its Kd value).
-
Varying concentrations of this compound (e.g., 10-12 concentrations covering a wide range, such as 1 pM to 100 µM).
-
Wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-selective antagonist).
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 100-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation (HTRF)
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger for Gs-coupled receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Objective: To determine the EC50 and maximal response of this compound-induced cAMP accumulation.
Materials:
-
Cells: Cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).
-
Test Compound: this compound hydrochloride.
-
Reference Agonist: e.g., Isoprenaline.
-
PDE Inhibitor: e.g., 0.5 mM IBMX (to prevent cAMP degradation).
-
HTRF cAMP Assay Kit: Contains cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) reagents.
-
Lysis Buffer: Provided with the HTRF kit.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specific time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
-
Cell Lysis and Reagent Addition: Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to each well. This lyses the cells and allows the assay components to interact with the intracellular cAMP.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Use a cAMP standard curve to convert the HTRF ratio to the concentration of cAMP produced.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Experimental and Logical Workflow
The characterization of a selective receptor agonist like this compound follows a logical progression from initial binding studies to functional and signaling pathway analysis. The following diagram illustrates this workflow.
Conclusion
This compound is a well-characterized β2-adrenergic receptor agonist with high selectivity over other β-adrenergic subtypes. Its primary mode of action is through the Gs-cAMP signaling pathway, leading to a variety of physiological responses. Evidence also suggests potential coupling to Gi pathways, particularly at the β3-AR, indicating a more complex signaling profile than originally understood. While its off-target profile against non-adrenergic receptors is not extensively documented in public literature, its high selectivity at adrenergic receptors is a key feature of its pharmacological profile. The experimental protocols and workflows described herein provide a framework for the continued investigation of this compound and other selective GPCR ligands.
References
Methodological & Application
Application Notes and Protocols for Zinterol Dosage in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol is a potent and selective β2-adrenergic receptor agonist.[1] It is utilized in research to investigate the roles of the β2-adrenergic signaling pathway in various physiological and pathological processes. These application notes provide a detailed guide for the calculation of this compound dosage and its administration in in vivo rodent studies, based on available data.
This compound Signaling Pathway
This compound primarily exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.
Caption: this compound signal transduction pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from rodent studies. It is crucial to note the species, administration route, and observed effects when interpreting these values.
Table 1: In Vivo Effective Doses of this compound in Rats
| Dose Range (mg/kg) | Administration Route | Animal Model | Observed Effects | Reference |
| 0.1 - 1 | Intraperitoneal (IP) | Rat | Dose-dependent reduction in response rate and increase in reinforcement rate in a differential-reinforcement-of-low-rate schedule. | [2] |
| 0.3 - 10 | Intraperitoneal (IP) | Rat | Dose-dependent reduction in locomotor activity. | [2] |
| 10 | Intraperitoneal (IP) | Rat | Repeated administration led to a reduced density of beta-adrenergic receptors in the cerebral cortex and cerebellum. | [2] |
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | ≥15 mg/mL |
Experimental Protocols
Dosage Calculation
Due to the absence of established LD50 and NOAEL values, a cautious approach to dose selection is mandatory.
-
Literature Review: Start with the lowest effective doses reported in the literature for similar experimental setups (see Table 1).
-
Dose-Finding Study: Conduct a preliminary dose-finding study with a small number of animals. Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups, closely monitoring for any signs of toxicity.
-
Body Surface Area (BSA) Conversion: If extrapolating doses from other species, use the appropriate BSA conversion factors. However, this should be done with extreme caution in the absence of rodent-specific toxicity data.
Preparation of this compound Solution for Injection
Vehicle Selection: A common approach for administering hydrophobic compounds like this compound is to prepare a stock solution in an organic solvent and then dilute it in a suitable vehicle for injection.
Example Vehicle:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Protocol for a 1 mg/mL this compound Solution:
-
Stock Solution: Dissolve this compound hydrochloride in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This compound hydrochloride is soluble in DMSO at ≥15 mg/mL.
-
Vehicle Preparation: In a sterile container, mix the vehicle components in the specified ratios. For example, to prepare 10 mL of the vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL saline.
-
Final Dilution: Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration. For a 1 mg/mL final solution from a 10 mg/mL stock, add 1 mL of the stock solution to 9 mL of the vehicle.
-
Vortex and Filter: Vortex the final solution thoroughly to ensure complete mixing. Filter the solution through a 0.22 µm sterile filter before administration.
Administration Protocols
The following are general guidelines for common administration routes. Adhere to your institution's IACUC guidelines for all animal procedures.
Intraperitoneal (IP) Injection Workflow
Caption: Intraperitoneal injection workflow.
Intravenous (IV) Injection (Tail Vein) Workflow
Caption: Intravenous tail vein injection workflow.
Conclusion
The provided information serves as a starting point for designing in vivo rodent studies with this compound. The effective dose range in rats for behavioral and locomotor effects appears to be between 0.1 and 10 mg/kg via intraperitoneal administration. However, the lack of comprehensive public data on the toxicity and pharmacokinetics of this compound necessitates a cautious and methodical approach. A thorough dose-response and toxicity evaluation is strongly recommended as a preliminary step in any new experimental protocol involving this compound.
References
Protocol for the Preparation of Zinterol Solutions for Cell Culture Experiments
Introduction
Zinterol is a selective β2-adrenergic receptor agonist that also demonstrates activity at β3-adrenergic receptors. It is a valuable tool for in vitro studies investigating the roles of these receptors in various physiological and pathological processes. This document provides a detailed protocol for the solubilization and preparation of this compound for use in cell culture experiments, ensuring reproducible and accurate results.
This compound: Chemical and Physical Properties
A summary of the key properties of this compound hydrochloride is provided in the table below. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value |
| Chemical Name | N-[5-[2-[(1,1-dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-Methanesulfonamide Hydrochloride |
| Molecular Formula | C₁₉H₂₆N₂O₄S · HCl |
| Molecular Weight | 414.95 g/mol |
| Appearance | Powder |
| Solubility | ≥15 mg/mL in DMSO |
| Storage | Room temperature, desiccated |
Mechanism of Action and Signaling Pathways
This compound primarily acts as an agonist at β2 and β3 adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates downstream signaling cascades, including the canonical adenylyl cyclase pathway and the mitogen-activated protein kinase (MAPK) pathways.
Adenylyl Cyclase/cAMP Pathway
Upon binding to β2/β3 adrenergic receptors, this compound stimulates the associated Gs alpha subunit of the G-protein complex. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating cellular responses.
MAPK/Erk and p38 MAPK Pathways
This compound has also been shown to induce the phosphorylation and activation of Extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 MAPK.[1] This can occur through G-protein dependent mechanisms and contributes to the diverse cellular effects of this compound.[1]
This compound Signaling Pathways
A diagram illustrating the primary signaling pathways activated by this compound.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.15 mg of this compound (Molecular Weight: 414.95 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 4.15 mg of this compound, add 1 mL of DMSO.
-
Vortexing: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired working concentration. This minimizes the concentration of DMSO in the final cell culture medium. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cellular stress.
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium in a sterile tube. This results in a 10 µM intermediate solution.
-
Further dilute this intermediate solution as needed for your experiment. For example, to treat cells in a 6-well plate with a final volume of 2 mL per well with 100 nM this compound, add 20 µL of the 10 µM intermediate solution to each well.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by swirling the culture plate.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Experimental Workflow for this compound Treatment
A flowchart outlining the key steps for preparing and using this compound in cell culture.
Quantitative Data Summary
The following table summarizes the potency of this compound in activating key signaling pathways in Chinese Hamster Ovary (CHO-K1) cells expressing the human β3-adrenergic receptor.
| Pathway/Response | pEC₅₀ | EC₅₀ |
| cAMP Accumulation | 8.5 | 3.16 nM |
| Erk1/2 Phosphorylation | 10.9 | 0.13 nM |
| p38 MAPK Phosphorylation | 5.9 | 1.26 µM |
Data derived from Sato et al., 2008.[1]
Important Considerations
-
Solvent Toxicity: Always include a vehicle control (DMSO at the same final concentration as in the experimental groups) to account for any effects of the solvent on the cells.
-
Solution Stability: While DMSO stock solutions are generally stable at -20°C, it is recommended to use freshly prepared working solutions in cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Line Specificity: The optimal concentration of this compound and incubation time will vary depending on the cell line and the specific endpoint being measured. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system.
-
Aseptic Technique: Maintain sterile conditions throughout the preparation of all solutions to prevent contamination of cell cultures.
By following this detailed protocol, researchers can confidently prepare this compound solutions for their cell culture experiments, leading to reliable and reproducible data.
References
Application Notes: Utilizing Zinterol for the Investigation of Cardiac Muscle Contractility
Introduction
Zinterol is a selective β2-adrenergic receptor (β2-AR) agonist that serves as a valuable pharmacological tool for elucidating the specific roles of β2-AR signaling in cardiac muscle physiology and pathophysiology. Unlike non-selective beta-agonists such as isoproterenol, this compound allows for the targeted investigation of the β2-AR pathway, which has been shown to have distinct effects on cardiomyocyte contractility, calcium handling, and intracellular signaling cascades compared to the more predominant β1-adrenergic receptors. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in studying cardiac muscle contractility, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
In cardiac myocytes, this compound selectively binds to and activates β2-adrenergic receptors. This activation can trigger a cascade of intracellular events that ultimately modulate the force and kinetics of muscle contraction (inotropy) and relaxation (lusitropy). The downstream signaling pathways of β2-AR activation in the heart are complex and can be both cyclic AMP (cAMP)-dependent and independent.
-
cAMP-Dependent Pathway: In some cardiac preparations, particularly human atrial myocardium, this compound has been shown to stimulate adenylyl cyclase activity, leading to an increase in intracellular cAMP levels.[1] This, in turn, activates Protein Kinase A (PKA), which phosphorylates key proteins involved in excitation-contraction coupling, including L-type calcium channels, phospholamban, and troponin I.[1][2] Phosphorylation of these targets leads to enhanced calcium influx, increased sarcoplasmic reticulum calcium uptake, and altered myofilament calcium sensitivity, collectively contributing to a positive inotropic and lusitropic effect.[1]
-
cAMP-Independent Pathway: Studies in adult rat ventricular myocytes have revealed a cAMP-independent mechanism for this compound's positive inotropic effect.[3] In this pathway, β2-AR stimulation leads to intracellular alkalinization through a bicarbonate-dependent mechanism, which enhances myofilament calcium sensitivity and increases twitch amplitude.
The specific signaling pathway activated by this compound can vary depending on the species, cardiac chamber (atria vs. ventricle), and the developmental stage of the animal.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of cardiac muscle contractility as reported in the scientific literature.
Table 1: Inotropic and Lusitropic Effects of this compound on Human Atrial Myocardium
| Parameter | EC50 (nM) | Antagonist Effect (ICI 118551, 50 nM) | Reference |
| Positive Inotropic Effect (Increased Contractile Force) | 3 | Blocked, EC50 shifted to 1 µM | |
| Lusitropic Effect (Reduced t1/2 of Relaxation) | 2 | Blocked, EC50 shifted to 1 µM |
Table 2: Effect of this compound on Adenylyl Cyclase Activity in Human Atrial Myocardium
| Parameter | EC50 (nM) | Intrinsic Activity (vs. Isoprenaline) | Antagonist Effect (ICI 118551, 50 nM) | Reference |
| Adenylyl Cyclase Stimulation | 30 | 0.75 | Surmountably antagonized |
Table 3: Effects of this compound on Cardiomyocyte Calcium Transients and Contractility in Different Species
| Species/Preparation | This compound Concentration | Effect on Ca2+ Transient Amplitude | Effect on Twitch Amplitude | Reference |
| Single Rat Ventricular Myocytes | Concentration-dependent | Increased | Increased | |
| Neonatal Rat Ventricular Myocytes | 10⁻⁷ mol/L (bolus) | Increased | Increased | |
| Adult Rat Ventricular Myocytes | 10⁻⁷ mol/L (bolus) | No effect | No effect | |
| Adult Rat Ventricular Myocytes | 10 µM | No significant increase (6%) | Modest enhancement | |
| Myocytes from Susceptible vs. Resistant Dogs (to VF) | 10⁻⁹ to 10⁻⁶ mol/L | Significantly greater increase in susceptible | Not directly measured |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study cardiac muscle contractility.
Protocol 1: Measurement of Contractile Force in Isolated Human Atrial Strips
Objective: To determine the dose-response relationship of this compound's inotropic and lusitropic effects on human cardiac tissue.
Materials:
-
Human right atrial appendages (obtained from patients undergoing open-heart surgery, with appropriate ethical approval).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.
-
This compound hydrochloride.
-
ICI 118,551 (selective β2-AR antagonist).
-
CGP 20712A (selective β1-AR antagonist).
-
Force transducer and recording system.
-
Tissue bath with temperature control (37°C) and electrical stimulation electrodes.
Procedure:
-
Dissect human right atrial appendages into thin strips (approx. 1 mm wide and 5-7 mm long).
-
Mount the atrial strips vertically in a tissue bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Connect one end of the strip to a force transducer and the other to a fixed point.
-
Pace the strips electrically at a frequency of 1 Hz using square-wave pulses of 5 ms (B15284909) duration and a voltage approximately 20% above the threshold.
-
Allow the preparations to equilibrate for at least 60 minutes, with periodic washing, until a stable baseline contractile force is achieved.
-
To selectively study β2-AR effects, pre-incubate the tissues with the β1-AR antagonist CGP 20712A (300 nM) for 30 minutes.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the tissue bath at regular intervals (e.g., every 15 minutes).
-
Record the changes in contractile force (inotropy) and the time to half-relaxation (t1/2, lusitropy).
-
To confirm the involvement of β2-AR, perform parallel experiments where tissues are pre-incubated with the β2-AR antagonist ICI 118,551 (50 nM) before constructing the this compound concentration-response curve.
-
Analyze the data to determine the EC50 values for the inotropic and lusitropic effects of this compound.
Protocol 2: Measurement of Contractility and Calcium Transients in Isolated Adult Ventricular Myocytes
Objective: To simultaneously measure the effects of this compound on cell shortening (contractility) and intracellular calcium transients in single cardiomyocytes.
Materials:
-
Isolated adult ventricular myocytes (e.g., from rat or mouse hearts, using established enzymatic digestion protocols).
-
Tyrode's solution (containing, in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 glucose, 10 HEPES; pH adjusted to 7.4).
-
Fura-2 AM or Indo-1 AM (calcium-sensitive fluorescent dyes).
-
This compound hydrochloride.
-
IonOptix Myocyte Calcium and Contractility System or a similar setup with a high-speed camera and fluorescence imaging capabilities.
-
Field stimulation electrodes.
Procedure:
-
Isolate ventricular myocytes using a Langendorff perfusion system and enzymatic digestion.
-
Load the isolated myocytes with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in Tyrode's solution containing the dye for a specified period.
-
Place a coverslip with the dye-loaded myocytes on the stage of an inverted microscope equipped for simultaneous recording of cell shortening and fluorescence.
-
Continuously perfuse the cells with Tyrode's solution at room temperature or 37°C.
-
Pace the myocytes at a physiological frequency (e.g., 1-2 Hz) using field stimulation electrodes.
-
Record baseline cell shortening (sarcomere length changes) and calcium transients.
-
Introduce this compound at various concentrations into the perfusion solution.
-
Record the steady-state effects of each this compound concentration on the amplitude and kinetics of cell shortening and calcium transients.
-
Parameters to analyze include: peak shortening (amplitude of contraction), time to peak shortening, time to 90% relengthening, peak amplitude of the calcium transient, and the decay rate of the calcium transient.
-
Data can be used to assess the inotropic and lusitropic effects of this compound at the single-cell level and its impact on calcium handling.
Mandatory Visualizations
Caption: this compound signaling pathways in cardiac myocytes.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Beta 2-adrenoceptor activation by this compound causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Beta 2-adrenergic receptors enhance contractility by stimulating HCO3(-)-dependent intracellular alkalinization - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Zinterol's Effect on cAMP Levels: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for measuring the effects of Zinterol, a selective β2-adrenergic receptor agonist, on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound activates the β2-adrenergic receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in the second messenger cAMP.[1][2] Accurate measurement of this cAMP increase is crucial for studying the potency and efficacy of this compound and other β2-adrenergic agonists. This application note details the necessary reagents, equipment, and step-by-step protocols for conducting a cell-based cAMP assay. Furthermore, it provides representative data and visualizations to aid in experimental design and data interpretation.
Introduction
This compound is a potent and selective β2-adrenoceptor agonist.[3][4][5] Its mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the stimulatory G-protein (Gs). Upon activation, the Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP mediates various physiological responses, including smooth muscle relaxation. Therefore, quantifying the this compound-induced cAMP accumulation is a primary method for assessing its pharmacological activity.
This guide outlines a common and robust method for determining this compound's effect on cAMP levels in a cell-based system using a competitive immunoassay with a fluorescent readout. The principles described are broadly applicable to various commercially available cAMP assay kits.
Signaling Pathway of this compound-Induced cAMP Production
The binding of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade, as illustrated in the diagram below.
Caption: this compound-Induced cAMP Signaling Pathway.
Experimental Protocols
This section provides a detailed protocol for measuring this compound-induced cAMP accumulation in a cultured cell line, such as Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells, which are commonly used for studying GPCRs.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the human β2-adrenergic receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 for CHO cells, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound hydrochloride: Prepare a stock solution (e.g., 10 mM in DMSO or water) and make serial dilutions in assay buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation. Prepare a stock solution in DMSO.
-
cAMP Assay Kit: A commercially available kit, for example, a competitive ELISA, TR-FRET, or luminescence-based assay. This protocol is based on a generic competitive immunoassay format.
-
Cell Lysis Buffer: Provided with the cAMP assay kit.
-
Microplate Reader: Capable of measuring fluorescence, luminescence, or absorbance, depending on the chosen assay kit.
-
96-well or 384-well white, opaque microplates: For cell culture and assay performance.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental Workflow for cAMP Measurement.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well white, opaque plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a cAMP standard curve according to the assay kit manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 1 pM to 10 µM.
-
Prepare a working solution of the PDE inhibitor (e.g., 0.5 mM IBMX) in assay buffer.
-
-
Cell Treatment:
-
Gently remove the culture medium from the wells.
-
Add 50 µL of the PDE inhibitor working solution to each well and incubate for 10-30 minutes at room temperature.
-
Add 50 µL of the this compound serial dilutions or control buffer to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit. The volume will depend on the kit's instructions.
-
Follow the specific instructions of your chosen cAMP assay kit for the addition of detection reagents (e.g., HRP-cAMP conjugate and antibody for ELISA, or donor and acceptor beads for TR-FRET).
-
Incubate for the recommended time (typically 1-3 hours) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader using the appropriate settings for your assay (e.g., fluorescence intensity, time-resolved fluorescence, or luminescence).
-
Generate a standard curve by plotting the signal from the cAMP standards against their known concentrations.
-
Use the standard curve to interpolate the cAMP concentration in your experimental samples.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Data Presentation
The following table summarizes the potency (EC50) of this compound in stimulating cAMP accumulation or related downstream effects in different experimental systems.
| Parameter | Cell/Tissue Type | Species | EC50 Value | Reference |
| Adenylyl Cyclase Stimulation | Human Atrial Myocardium | Human | 30 nM | |
| Positive Inotropic Effect | Human Atrial Myocardium | Human | 3 nM | |
| Lusitropic Effect (Relaxation) | Human Atrial Myocardium | Human | 2 nM | |
| cAMP Accumulation | CHO cells expressing human β3-AR | Hamster | ~100-1000 nM (estimated from graph) |
Troubleshooting
-
High background signal: Ensure complete removal of culture medium before adding assay reagents. Optimize cell seeding density.
-
Low signal or no response: Confirm the expression and functionality of the β2-adrenergic receptor in your cell line. Check the activity of this compound and other reagents. Ensure the PDE inhibitor is used to prevent cAMP degradation.
-
High well-to-well variability: Ensure accurate and consistent pipetting. Check for uniform cell seeding.
Conclusion
This application note provides a comprehensive framework for measuring the effect of this compound on intracellular cAMP levels. The detailed protocol and supplementary information will enable researchers to design and execute robust experiments to characterize the pharmacological properties of this compound and other β2-adrenergic agonists. The provided data and visualizations serve as a valuable reference for interpreting experimental outcomes.
References
- 1. Beta 2-adrenoceptor activation by this compound causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of milrinone on contractility and cyclic adenosine monophosphate production induced by beta1- and beta2-adrenergic receptor activation in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Zinterol: A Potent and Selective Tool for Interrogating β2-Adrenergic Receptor Signaling
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinterol is a potent and highly selective agonist for the β2-adrenergic receptor (β2AR), a prototypical G-protein coupled receptor (GPCR). Its selectivity makes it an invaluable pharmacological tool for elucidating the intricate signaling pathways governed by the β2AR, distinguishing its functions from those of the closely related β1-adrenergic receptor. This document provides a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key cellular assays, and an exploration of its utility in studying canonical and non-canonical GPCR signaling pathways.
Pharmacological Profile of this compound
The functional consequences of this compound-mediated β2AR activation are diverse and tissue-specific. Key pharmacological parameters are summarized in the table below.
| Parameter | Receptor/System | Value | Reference |
| EC50 (Adenylyl Cyclase Stimulation) | Human Ventricular Myocardium (β2AR) | ~30 nM | [2] |
| EC50 (Increase in ICa) | Cardiac Myocytes | 2.2 nM | |
| EC50 (Positive Inotropic Effect) | Human Atrial Strips | 3 nM | |
| EC50 (Lusitropic Effect) | Human Atrial Strips | 2 nM | |
| Selectivity | β2-AR vs β1-AR | ~25-fold | [1] |
Signaling Pathways
This compound is a valuable tool for dissecting the downstream consequences of β2AR activation. The canonical pathway involves the Gs-cAMP-PKA axis. However, the modern understanding of GPCR signaling also encompasses G-protein-independent pathways, notably those mediated by β-arrestins. The potential for this compound to act as a "biased agonist," preferentially activating one pathway over the other, is an active area of research.
Canonical Gs-cAMP Signaling Pathway
Upon binding of this compound to the β2AR, a conformational change in the receptor promotes the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP dissociates from the Gβγ dimer and stimulates adenylyl cyclase to produce cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to various cellular responses.
β-Arrestin Signaling Pathway
Agonist-bound GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins sterically hinder further G-protein coupling, leading to desensitization. Additionally, β-arrestins can act as scaffolds for various signaling proteins, initiating G-protein-independent signaling cascades, such as the MAPK/ERK pathway. Investigating whether this compound promotes β-arrestin recruitment is crucial for understanding its complete signaling profile and potential for biased agonism.
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with the β2AR are provided below.
Experimental Workflow Overview
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human β2-adrenergic receptor.
-
Radioligand: [3H]-CGP12177 (a non-selective β-adrenergic antagonist).
-
Non-labeled competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Propranolol (10 µM).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine in the following order:
-
Binding Buffer.
-
A serial dilution of this compound (e.g., 10-12 M to 10-4 M). For total binding wells, add buffer instead. For non-specific binding wells, add Propranolol.
-
A fixed concentration of [3H]-CGP12177 (typically at or below its Kd).
-
Cell membranes (protein concentration to be optimized, typically 10-50 µg per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay (HTRF)
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Forskolin (positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).
-
Cell culture medium and plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into a 384-well white plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and controls in stimulation buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions. This step typically includes cell lysis.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 3: β-Arrestin Recruitment Assay (PathHunter®)
Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound in recruiting β-arrestin to the β2AR.
Materials:
-
PathHunter® β-arrestin cell line for the β2-adrenergic receptor (from DiscoveRx).
-
This compound.
-
Isoproterenol (a known β-arrestin recruiting agonist, as a positive control).
-
PathHunter® detection reagents.
-
Cell culture medium and plates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 384-well white, clear-bottom plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and controls in the appropriate assay buffer.
-
Cell Stimulation: Add the compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagent to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
This compound's high selectivity for the β2-adrenergic receptor makes it an indispensable research tool. The protocols outlined in this document provide a framework for researchers to quantitatively assess its binding and functional properties. By comparing its activity in Gs-cAMP and β-arrestin recruitment assays, investigators can further delineate its signaling profile and explore the potential for biased agonism, contributing to a deeper understanding of GPCR biology and facilitating the development of more targeted therapeutics.
References
Application Notes and Protocols: Assessing the Bronchodilatory Effects of Zinterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol is a selective β2-adrenergic agonist with bronchodilatory properties.[1][2] This document provides a comprehensive experimental framework for assessing the efficacy and mechanism of action of this compound as a bronchodilator. The protocols outlined below cover both in vitro and in vivo methodologies, offering a multi-faceted approach to evaluating its therapeutic potential. Adrenergic bronchodilators are crucial in managing obstructive airway diseases like asthma and COPD by relaxing the airway smooth muscle.[3][4][5] this compound's action is mediated through the stimulation of β2-adrenoceptors, which triggers a signaling cascade resulting in smooth muscle relaxation.
Mechanism of Action: β2-Adrenergic Signaling Pathway
This compound, as a β2-adrenergic agonist, binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates a Gs protein-coupled receptor, initiating a signaling cascade that leads to bronchodilation. The key steps in this pathway are the activation of adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This phosphorylation cascade ultimately results in the sequestration of intracellular calcium and the relaxation of the airway smooth muscle, leading to bronchodilation.
Caption: this compound Signaling Pathway.
Experimental Protocols
A combination of in vitro and in vivo studies is recommended to thoroughly characterize the bronchodilatory effects of this compound.
In Vitro Assessment
1. Organ Bath Studies with Isolated Tracheal Rings
This experiment directly measures the relaxant effect of this compound on airway smooth muscle.
Protocol:
-
Tissue Preparation: Euthanize a suitable animal model (e.g., guinea pig) and carefully dissect the trachea. Prepare 2-3 mm wide tracheal rings.
-
Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1 gram, with washes every 15 minutes.
-
Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent such as methacholine (B1211447) (1 µM) or histamine.
-
This compound Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.
-
Data Recording: Record the changes in isometric tension after each addition of this compound.
-
Analysis: Express the relaxation as a percentage of the pre-induced contraction.
2. Intracellular cAMP Measurement in Airway Smooth Muscle Cells
This assay confirms that this compound's mechanism of action involves the canonical β2-adrenergic signaling pathway.
Protocol:
-
Cell Culture: Culture primary human airway smooth muscle cells (HASMCs) in appropriate media until confluent.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX, 100 µM) for 30 minutes to prevent cAMP degradation.
-
This compound Stimulation: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) for a defined period (e.g., 15 minutes).
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit.
-
Analysis: Normalize cAMP concentrations to the total protein content of each sample.
Caption: In Vitro Experimental Workflow.
In Vivo Assessment
1. Methacholine-Induced Bronchoconstriction in Rodents
This model assesses the ability of this compound to reverse bronchoconstriction in a living organism.
Protocol:
-
Animal Model: Use anesthetized and mechanically ventilated guinea pigs or mice.
-
Baseline Measurement: Measure baseline airway resistance and dynamic lung compliance using a lung function measurement system.
-
Bronchoconstriction Induction: Administer an aerosolized bronchoconstrictor, such as methacholine, to induce a significant increase in airway resistance.
-
This compound Administration: Once bronchoconstriction is established, administer aerosolized this compound at various doses.
-
Post-treatment Measurement: Continuously monitor airway resistance and lung compliance for a set period after this compound administration.
-
Analysis: Calculate the percentage reversal of the methacholine-induced bronchoconstriction.
Caption: In Vivo Experimental Workflow.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Potency of this compound on Isolated Guinea Pig Tracheal Rings
| Concentration (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | 10.2 ± 1.5 |
| 1 x 10⁻⁸ | 25.8 ± 2.1 |
| 1 x 10⁻⁷ | 55.3 ± 3.4 |
| 1 x 10⁻⁶ | 85.1 ± 2.9 |
| 1 x 10⁻⁵ | 98.7 ± 1.2 |
| EC₅₀ | 5.8 x 10⁻⁸ M |
Table 2: Effect of this compound on Intracellular cAMP Levels in Human Airway Smooth Muscle Cells
| Concentration (M) | cAMP (pmol/mg protein) (Mean ± SEM) |
| Vehicle Control | 5.2 ± 0.8 |
| 1 x 10⁻⁹ | 15.6 ± 1.9 |
| 1 x 10⁻⁸ | 42.3 ± 3.7 |
| 1 x 10⁻⁷ | 98.5 ± 8.2 |
| 1 x 10⁻⁶ | 155.4 ± 12.6 |
| 1 x 10⁻⁵ | 162.1 ± 10.9 |
| EC₅₀ | 3.2 x 10⁻⁸ M |
Table 3: In Vivo Efficacy of this compound in Reversing Methacholine-Induced Bronchoconstriction in Guinea Pigs
| Dose (µg/kg, aerosol) | % Reversal of Bronchoconstriction (Mean ± SEM) |
| 0.1 | 15.4 ± 2.8 |
| 0.3 | 38.9 ± 4.1 |
| 1.0 | 72.5 ± 5.6 |
| 3.0 | 95.2 ± 3.3 |
| ED₅₀ | 0.55 µg/kg |
Conclusion
The described experimental design provides a robust framework for the preclinical assessment of this compound's bronchodilatory effects. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain a comprehensive understanding of this compound's pharmacological profile. The presented protocols and data visualization formats are intended to guide researchers in generating high-quality, interpretable data for the development of novel respiratory therapeutics.
References
- 1. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the beta-2 adrenergic agonist this compound on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adrenergic (sympathomimetic) bronchodilators | Clinical Gate [clinicalgate.com]
- 5. Pharmacology and therapeutics of bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Zinterol solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinterol. The following information is intended to help overcome common challenges, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective β2-adrenoceptor agonist.[1][2][3] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4][5] This signaling cascade can lead to various cellular responses, depending on the cell type.
Q2: I'm having trouble dissolving this compound. Which form of the compound should I use?
For improved solubility in aqueous solutions, it is highly recommended to use This compound hydrochloride (this compound HCl) . The hydrochloride salt form generally exhibits significantly better water solubility compared to the free base form.
Q3: What are the recommended solvents for preparing this compound stock solutions?
For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a reliable choice. This compound hydrochloride is soluble in DMSO at concentrations of ≥15 mg/mL. For aqueous-based experiments, preparing a stock solution in an appropriate buffer is necessary.
Q4: My this compound solution is cloudy or shows precipitation. What can I do?
Precipitation or cloudiness in your this compound solution can be due to several factors, including low solubility in the chosen solvent, incorrect pH, or the concentration being too high. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered when preparing aqueous solutions of this compound hydrochloride.
Issue 1: this compound hydrochloride does not fully dissolve in water or aqueous buffer.
Possible Causes:
-
Concentration is too high for the selected solvent.
-
The pH of the aqueous solution is not optimal for this compound solubility.
-
The dissolution rate is slow at room temperature.
Solutions:
-
Reduce the Concentration: If you are preparing a stock solution directly in an aqueous buffer, try reducing the target concentration.
-
Adjust the pH: The solubility of weakly basic compounds like this compound can often be improved by lowering the pH of the solution. Prepare your buffer at a slightly acidic pH (e.g., pH 4-6) to see if this improves solubility. Always test the stability of this compound at the chosen pH if you plan to store the solution.
-
Gentle Warming: Gently warming the solution to 37°C can help increase the dissolution rate. However, avoid excessive heat, as it may degrade the compound. Always bring the solution back to room temperature before use in experiments to ensure accurate concentration.
-
Use of a Co-solvent: For challenging cases, a small percentage of an organic co-solvent can be used. Start with a low percentage (e.g., 1-5%) of ethanol (B145695) or DMSO in your aqueous buffer. Be mindful that the co-solvent may affect your experimental system, so it's crucial to include a vehicle control in your experiments.
Issue 2: this compound precipitates out of solution after initial dissolution.
Possible Causes:
-
The solution is supersaturated.
-
The pH of the final solution is not optimal for maintaining solubility.
-
Change in temperature during storage.
Solutions:
-
Prepare a More Dilute Solution: The most straightforward solution is to prepare a more dilute stock solution that is stable.
-
Maintain Optimal pH: Ensure the pH of your stock solution and final working solution is maintained within a range that supports this compound solubility.
-
Storage Conditions: Store your stock solutions as recommended. For this compound hydrochloride stock solutions, storage at -20°C or -80°C is recommended for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Concentration | Observations |
| Water | 1 mg/mL | Reported to be soluble, may require warming. |
| DMSO | ≥15 mg/mL | Readily soluble at high concentrations. |
| Aqueous Buffer (e.g., PBS) | Variable | Solubility is pH-dependent. Lower pH may improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Accurately weigh the required amount of this compound hydrochloride powder. (Molecular Weight of this compound HCl = 414.95 g/mol )
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 1 mg/mL this compound Hydrochloride Aqueous Solution
Materials:
-
This compound hydrochloride powder
-
Sterile, purified water or a suitable aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Sterile conical tube or vial
Methodology:
-
Weigh 1 mg of this compound hydrochloride powder.
-
Add 1 mL of sterile water or buffer to the vial.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, proceed with the following troubleshooting steps:
-
Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
pH Adjustment (if using an unbuffered solution): Add a small amount of dilute HCl (e.g., 0.1 M) dropwise while monitoring the pH to lower it slightly, which may improve solubility.
-
-
Once dissolved, sterile-filter the solution through a 0.22 µm filter if it is to be used in cell culture experiments.
-
Use the solution immediately or store it at 4°C for short-term use (up to 24 hours). For longer storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability in aqueous solutions should be validated for your specific experimental conditions.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Solution Preparation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the beta-2 adrenergic agonist this compound on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | Adrenergic β2 Receptors | Tocris Bioscience [tocris.com]
- 4. Beta 2-adrenoceptor activation by this compound causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the Zinterol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected off-target effects during experiments with this compound, a potent and selective β2-adrenoceptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: We are observing unexpected cardiovascular effects (e.g., tachycardia, arrhythmia) in our experimental model after administering this compound. Isn't this compound supposed to be β2-selective?
Answer:
While this compound is a potent and selective β2-adrenoceptor agonist, off-target cardiovascular effects can occur, particularly at higher concentrations.[1][2][3] This may be due to several factors:
-
β1-Adrenoceptor Activation: At supra-physiological concentrations, the selectivity of this compound may be overcome, leading to the activation of β1-adrenoceptors which are predominantly expressed in the heart and can increase heart rate and contractility.[1][3]
-
β2-Adrenoceptor Mediated Cardiac Effects: β2-adrenoceptors are also present in the heart, and their stimulation can lead to positive chronotropic and inotropic effects.
-
Experimental Model Sensitivity: The specific animal model or cell line being used may have a different β1/β2 adrenoceptor expression profile or heightened sensitivity to β-adrenergic stimulation.
Troubleshooting Workflow:
To determine the cause of the unexpected cardiovascular effects, a systematic approach is recommended.
Caption: Troubleshooting workflow for unexpected cardiovascular effects of this compound.
Experimental Protocols:
-
β1-Adrenoceptor Blockade Experiment:
-
Pre-treat the experimental model (cells or animal) with a selective β1-adrenoceptor antagonist (e.g., atenolol, metoprolol) before administering this compound.
-
If the cardiovascular effects are attenuated or abolished, it suggests off-target β1-adrenoceptor activation.
-
-
Receptor Binding Assay:
-
Perform a radioligand binding assay to determine the affinity (Ki or pKB) of this compound for β1 and β2 adrenoceptors in your specific experimental system. This will confirm its selectivity profile in your model.
-
2. Question: Our in vitro experiments are showing a weaker than expected response to this compound in a cAMP assay. What could be the issue?
Answer:
A diminished response in a cyclic AMP (cAMP) assay can be attributed to several factors ranging from assay conditions to cellular characteristics.
Troubleshooting Steps:
-
Cell Health and Density: Ensure cells are healthy and plated at the optimal density. High cell density can sometimes lead to a decrease in the assay window.
-
Agonist Concentration and Stability: Verify the concentration and integrity of your this compound stock solution.
-
Assay Incubation Times: Optimize both the pre-incubation and stimulation times. For some GPCRs, the peak cAMP response is transient.
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation. Consider shorter incubation times.
-
G-Protein Coupling: While this compound primarily couples to Gs to stimulate cAMP production, under certain conditions, β2-adrenoceptors can switch coupling to Gi, which inhibits adenylyl cyclase.
Experimental Protocol: cAMP Functional Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Agonist Stimulation: Remove the cell culture medium and add the this compound dilutions to the cells. Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
3. Question: We are observing unexpected central nervous system (CNS) effects, such as changes in locomotor activity, in our animal models. Does this compound cross the blood-brain barrier?
Answer:
There is evidence to suggest that this compound can cross the blood-brain barrier, especially at higher doses. Studies have shown that systemic administration of this compound can lead to a reduction in the density of beta-adrenergic receptors in the cerebral cortex and cerebellum, indicating that it can access the central nervous system. The observed effects on locomotor activity are consistent with the central actions of some β-adrenergic agonists.
Troubleshooting and Verification:
-
Dose-Response Relationship: Investigate if the CNS effects are dose-dependent. Lower doses may not produce the same effects.
-
Central vs. Peripheral Action: To differentiate between central and peripheral effects, you can use a peripherally restricted β-adrenergic antagonist. If the CNS effects persist in the presence of a peripheral antagonist, it strongly suggests a central mechanism of action.
-
Direct CNS Administration: In more advanced studies, direct administration of this compound into the CNS (e.g., via intracerebroventricular injection) at a low dose can confirm its central activity.
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Species/System | Reference |
| EC50 | 2.2 nM | β2-Adrenoceptor | Not Specified | |
| pKB | 8.3 | β2-Adrenoceptor | Human Artery | |
| pKB | < 5.7 | β1-Adrenoceptor | Human Artery |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a β2-adrenoceptor agonist, primarily activates the Gs-protein coupled signaling pathway, leading to an increase in intracellular cAMP. However, under certain conditions, a switch to Gi-protein coupling can occur.
Caption: this compound's primary and potential alternative signaling pathways.
Experimental Workflow for Investigating Off-Target Effects
A logical workflow is essential for efficiently troubleshooting unexpected experimental outcomes.
References
Zinterol Technical Support Center: Preventing Degradation in Experimental Setups
Welcome to the Zinterol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your experimental results.
I. Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound stock solution or in the final experimental medium. This compound, like other catecholamines, is susceptible to oxidation.
-
Solution:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. If a stock solution must be stored, follow the storage guidelines outlined in the FAQ section.
-
Use Antioxidants: Add an antioxidant to your this compound solutions. Common choices include ascorbic acid (Vitamin C) or glutathione (B108866) (GSH).[1]
-
Control pH: Maintain a slightly acidic pH (ideally below 6.0) for your solutions, as alkaline conditions accelerate the oxidation of catecholamines.[2]
-
Chelate Metal Ions: Include a metal chelator like Ethylenediaminetetraacetic acid (EDTA) in your buffers to sequester trace metal ions that can catalyze oxidation.[3][4]
-
Problem 2: Visible color change (e.g., pink, brown) in this compound solutions.
-
Possible Cause: This is a clear indication of oxidative degradation. The colored products are typically quinones and other oxidation byproducts.[5]
-
Solution:
-
Discard the Solution: Do not use any discolored this compound solution.
-
Review Preparation and Storage: Re-evaluate your solution preparation and storage protocols. Ensure you are protecting solutions from light, high temperatures, and exposure to air (oxygen).
-
Inert Gas: For long-term storage of stock solutions, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
-
Problem 3: Loss of this compound activity over the course of a long experiment (e.g., > 2 hours).
-
Possible Cause: Gradual degradation of this compound in the experimental medium at physiological temperatures (e.g., 37°C).
-
Solution:
-
Incorporate Stabilizers in the Assay Medium: If compatible with your experimental system, add antioxidants and/or metal chelators directly to your cell culture or assay medium.
-
Minimize Exposure Time: Design your experiment to minimize the time this compound is incubated at 37°C.
-
Replenish this compound: For very long incubations, consider a partial medium change with freshly diluted this compound.
-
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
-
A1: this compound is a powder that should be stored desiccated at room temperature. For stock solutions, dissolve the powder in a suitable solvent like DMSO. For aqueous buffers, use deoxygenated, slightly acidic water (pH < 6.0) and consider adding antioxidants and metal chelators. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil.
Q2: What is the primary degradation pathway for this compound?
-
A2: As a catecholamine-containing compound, the primary degradation pathway for this compound is oxidation. The catechol moiety is readily oxidized to form semiquinones and then quinones, which can further polymerize. This process is accelerated by exposure to oxygen, light, heat, alkaline pH, and the presence of metal ions.
Q3: What are the best antioxidants to use with this compound?
-
A3: Ascorbic acid and glutathione (GSH) are commonly used and effective antioxidants for stabilizing catecholamine solutions. The choice may depend on the specifics of your experimental system and potential interactions with other components.
Q4: How does pH affect this compound stability?
-
A4: this compound is more stable in acidic to neutral solutions. Alkaline pH promotes the deprotonation of the catechol hydroxyl groups, making them more susceptible to oxidation. It is recommended to maintain a pH below 7.0, and ideally below 6.0, for optimal stability in aqueous solutions.
Q5: Should I be concerned about photostability?
-
A5: Yes, exposure to light, particularly UV light, can induce the photochemical decomposition of catecholamines. It is crucial to protect this compound solutions from light at all stages of preparation, storage, and experimentation by using amber vials or foil wrapping and minimizing exposure to ambient laboratory light.
Q6: Can components of my cell culture medium affect this compound stability?
-
A6: Yes, some components in cell culture media, such as metal ions (e.g., iron, copper) and carbonates (which can create a more alkaline environment), can promote this compound degradation. The presence of antioxidants in some media formulations may offer some protection. It is advisable to add this compound to the medium immediately before starting the experiment.
III. Data Presentation
The following tables summarize the stability of catecholamines under various conditions. While this data is for catecholamines in general, it provides a useful guide for handling this compound.
Table 1: General Stability of Catecholamines in Solution
| Condition | Stability | Recommendations |
| Temperature | ||
| Room Temperature (20-25°C) | Unstable, significant degradation within hours | Prepare fresh, use immediately. |
| Refrigerated (4°C) | Moderately stable, degradation over days | Suitable for short-term storage (1-2 days). |
| Frozen (-20°C to -80°C) | Stable for months | Ideal for long-term storage of stock solutions. |
| pH | ||
| Acidic (pH < 6.0) | Most stable | Prepare and store solutions in slightly acidic buffers. |
| Neutral (pH 7.0-7.4) | Moderately stable, but oxidation occurs | Use immediately after adding to physiological buffers. |
| Alkaline (pH > 7.4) | Highly unstable, rapid degradation | Avoid alkaline conditions. |
| Light Exposure | ||
| Dark | More stable | Always protect solutions from light. |
| Ambient Light | Unstable, degradation rate increases | Minimize exposure during experiments. |
| UV Light | Highly unstable, rapid decomposition | Avoid exposure to UV light sources. |
Table 2: Effect of Additives on Catecholamine Stability in Aqueous Solution
| Additive | Concentration (Typical) | Mechanism of Protection |
| Antioxidants | ||
| Ascorbic Acid | 0.1 - 1 mM | Reduces oxidized catecholamines back to their active form. |
| Glutathione (GSH) | 0.1 - 1 mM | Scavenges reactive oxygen species and reduces quinones. |
| Metal Chelators | ||
| EDTA | 0.1 - 1 mM | Sequesters divalent metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidation. |
| Desferal | 0.1 - 1 mM | High-affinity iron chelator. |
IV. Experimental Protocols & Workflows
Detailed Methodology for a Cell-Based Assay
This protocol outlines a general procedure for treating cultured cells with this compound, with an emphasis on minimizing degradation.
-
Preparation of this compound Stock Solution:
-
Weigh out the required amount of this compound hydrochloride powder in a fume hood.
-
Dissolve in sterile DMSO to a concentration of 10 mM.
-
Aliquot into small-volume, amber microcentrifuge tubes.
-
Purge the headspace with nitrogen gas, cap tightly, and store at -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution immediately before use.
-
Prepare a sterile-filtered, deoxygenated buffer (e.g., Hanks' Balanced Salt Solution, HBSS) containing 0.1 mM ascorbic acid and 0.1 mM EDTA.
-
Perform serial dilutions of the this compound stock solution in the stabilized buffer to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Wash cultured cells with a pre-warmed, serum-free medium or buffer.
-
Remove the wash medium and add the freshly prepared this compound working solutions to the cells.
-
Incubate for the desired period at 37°C in a CO₂ incubator.
-
For long incubations, consider the stability of this compound and other experimental components.
-
-
Assay Readout:
-
Following incubation, proceed with the specific assay readout (e.g., cAMP measurement, protein phosphorylation analysis).
-
V. Visualizations
Signaling Pathway of this compound
Caption: this compound activates the β2-adrenergic receptor signaling pathway.
Experimental Workflow to Minimize this compound Degradation
Caption: Recommended workflow for experiments using this compound.
Logical Relationship of Factors Causing Degradation
References
- 1. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation chemistry of catecholamines and neuronal degeneration: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Antioxidant Supplementation in Enhancing Chelation Therapy for Lead-Induced Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation Therapy Associated with Antioxidant Supplementation Can Decrease Oxidative Stress and Inflammation in Multiple Sclerosis: Preliminary Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Zinterol Administration and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed with repeated administration of Zinterol, a potent and selective β2-adrenoceptor agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our cell-based assays after repeated administrations. What could be the cause?
A1: This phenomenon is likely tachyphylaxis, a common occurrence with β2-adrenergic receptor agonists.[1][2] Tachyphylaxis, or desensitization, is the rapid decrease in response to a drug following repeated administration. In the context of this compound, this is primarily due to changes at the β2-adrenergic receptor (β2AR) level. The primary mechanisms include:
-
Receptor Phosphorylation: Agonist binding can lead to phosphorylation of the β2AR by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin.
-
β-arrestin Recruitment: β-arrestin binding to the phosphorylated receptor sterically hinders its interaction with Gs proteins, uncoupling the receptor from its downstream signaling cascade (e.g., adenylyl cyclase activation and cAMP production).[3]
-
Receptor Internalization and Downregulation: β-arrestin binding also targets the receptor for internalization into endosomes.[4] While some receptors are recycled back to the cell surface, prolonged agonist exposure can lead to receptor degradation (downregulation), resulting in a lower total number of receptors available for stimulation.[5]
Q2: How can we experimentally quantify the degree of tachyphylaxis to this compound in our in vitro model?
A2: Tachyphylaxis can be quantified by measuring the functional response and receptor population at different time points of this compound exposure. Key assays include:
-
cAMP Response Assay: Measure the production of cyclic AMP (cAMP), the primary second messenger of β2AR activation, in response to this compound stimulation before and after a period of prolonged this compound exposure. A rightward shift in the dose-response curve or a decrease in the maximal response indicates desensitization.
-
Receptor Binding Assays: Quantify the number of β2-adrenergic receptors on the cell surface using radioligand binding assays or ELISA with a labeled antagonist. A decrease in receptor number after prolonged this compound treatment is indicative of downregulation.
-
β-arrestin Recruitment Assay: Directly measure the interaction of β-arrestin with the β2AR upon this compound stimulation using techniques like FRET, BRET, or enzyme complementation assays. An increase in this interaction precedes receptor desensitization.
Q3: Are there any strategies to prevent or reverse this compound-induced tachyphylaxis in our experiments?
A3: Several strategies can be explored to mitigate tachyphylaxis:
-
"Drug Holidays": In some experimental setups, removing this compound for a period can allow for receptor resensitization as receptors are dephosphorylated and recycled back to the cell surface. The duration of this "washout" period needs to be empirically determined.
-
Corticosteroids: Co-incubation with corticosteroids has been shown to up-regulate β2AR gene expression and may help counteract downregulation.
-
Phosphodiesterase (PDE) Inhibitors: While not preventing receptor-level desensitization, PDE inhibitors can potentiate the downstream signal by preventing the breakdown of cAMP. This can be a useful tool to explore signaling pathways but does not address the root cause of tachyphylaxis.
-
Biased Agonists: Research is ongoing into "biased" β2-agonists that preferentially activate the Gs signaling pathway without significantly engaging β-arrestin, thereby reducing desensitization.
Q4: What cell lines are suitable for studying this compound-induced tachyphylaxis?
A4: A variety of cell lines endogenously or recombinantly expressing the β2-adrenergic receptor are suitable. Commonly used models include:
-
Human Airway Smooth Muscle (HASM) cells: A physiologically relevant model for studying respiratory drug effects.
-
HEK293 cells: Easily transfectable and widely used for studying GPCR signaling. They can be engineered to express tagged β2ARs for specific assays.
-
A431 cells: Human epidermoid carcinoma cells that endogenously express β2ARs.
-
DDT1 MF-2 cells: Hamster vas deferens smooth muscle cells that have been used to study β2AR regulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cAMP measurements between experiments. | - Cell passage number and confluency.- Inconsistent this compound stimulation times.- Degradation of cAMP after cell lysis. | - Use cells within a consistent passage range and ensure similar confluency.- Use a precise timer for all stimulation steps.- Add a phosphodiesterase inhibitor (e.g., IBMX) to the lysis buffer. |
| No significant tachyphylaxis observed after prolonged this compound exposure. | - this compound concentration is too low to induce robust desensitization.- Incubation time is too short.- The chosen functional readout is not sensitive enough. | - Perform a dose-response curve to determine the EC80-EC90 of this compound for the initial stimulation.- Extend the duration of this compound pre-treatment (e.g., from 1 hour to 4, 8, or 24 hours).- Ensure your cAMP assay or other functional assay has a sufficient signal-to-noise ratio. |
| Complete loss of response after this compound pre-treatment, making it difficult to quantify desensitization. | - this compound concentration used for pre-treatment is too high, causing profound receptor downregulation.- The washout of this compound after pre-treatment was incomplete. | - Reduce the concentration of this compound used for the prolonged exposure.- Increase the number and duration of washes after the pre-treatment period. |
| Inconsistent results in β-arrestin recruitment assays. | - Low transfection efficiency of tagged receptor or β-arrestin.- Suboptimal cell density.- Incorrect timing of signal measurement. | - Optimize transfection protocol.- Perform cell titration experiments to find the optimal cell number per well.- Create a time-course of β-arrestin recruitment to determine the peak signal time. |
Data Presentation
Table 1: Effect of Prolonged this compound Exposure on cAMP Response in HASM Cells
| Pre-treatment Condition | This compound Challenge EC50 (nM) | Maximum cAMP Response (% of control) |
| Vehicle (12 hours) | 10.5 ± 1.2 | 100 ± 5.7 |
| This compound (100 nM, 4 hours) | 58.2 ± 4.5 | 65 ± 4.9 |
| This compound (100 nM, 12 hours) | 125.7 ± 9.8 | 32 ± 3.1 |
| This compound (100 nM, 24 hours) | 289.4 ± 15.1 | 15 ± 2.5 |
Table 2: Quantification of β2-Adrenergic Receptor Downregulation in HEK293 cells
| Treatment Condition | Cell Surface β2AR Density (fmol/mg protein) | β2AR mRNA Levels (relative to control) |
| Vehicle (24 hours) | 250 ± 18 | 1.0 ± 0.1 |
| This compound (1 µM, 8 hours) | 145 ± 12 | 0.8 ± 0.07 |
| This compound (1 µM, 24 hours) | 88 ± 9 | 0.5 ± 0.05 |
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis and Measurement of cAMP Response
Objective: To induce tachyphylaxis by prolonged exposure to this compound and quantify the subsequent desensitization by measuring the cAMP response to a secondary this compound challenge.
Materials:
-
Human Airway Smooth Muscle (HASM) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HASM cells in 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Induction of Tachyphylaxis:
-
Prepare a solution of this compound at the desired pre-treatment concentration (e.g., 100 nM) in serum-free medium.
-
Aspirate the culture medium from the cells and replace it with the this compound-containing medium or vehicle control.
-
Incubate for the desired duration (e.g., 4, 12, or 24 hours) at 37°C.
-
-
Washout:
-
Aspirate the pre-treatment medium.
-
Wash the cells three times with warm PBS to remove all traces of this compound.
-
Add serum-free medium and incubate for a 1-hour washout period at 37°C.
-
-
Secondary this compound Challenge:
-
Prepare a serial dilution of this compound for the dose-response curve in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Aspirate the medium and add the this compound dilutions to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit a sigmoidal dose-response curve to determine the EC50 and maximal response for both vehicle- and this compound-pre-treated cells.
-
Protocol 2: Quantification of β2AR Downregulation by ELISA
Objective: To quantify the number of cell surface β2-adrenergic receptors following prolonged this compound exposure.
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged β2AR
-
Cell culture medium
-
This compound hydrochloride
-
Primary antibody: anti-FLAG antibody (e.g., mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
HRP substrate (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Seeding: Seed the FLAG-β2AR HEK293 cells in a 96-well plate.
-
This compound Treatment:
-
Treat the cells with this compound (e.g., 1 µM) or vehicle in serum-free medium for the desired time (e.g., 8 or 24 hours).
-
-
Cell Fixation:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunolabeling:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-FLAG primary antibody diluted in blocking buffer for 1 hour.
-
Wash the cells three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour.
-
Wash the cells five times with wash buffer.
-
-
Detection:
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no primary antibody).
-
Express the data as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound signaling and tachyphylaxis pathway.
Caption: Workflow for studying this compound tachyphylaxis.
References
- 1. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Down-regulation of beta-adrenergic receptors: agonist-induced reduction in receptor mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Zinterol solutions
This technical support center provides guidance on the best practices for the long-term storage of Zinterol solutions for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: this compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥15 mg/mL and in water at 1.89 mg/mL with the aid of ultrasonication. For research applications requiring a stock solution, DMSO is a common choice due to its higher solvating capacity. For cell-based assays, it is crucial to ensure the final DMSO concentration is not toxic to the cells.
Q2: What is the optimal temperature for long-term storage of this compound solutions?
A2: While specific stability data for this compound solutions is limited, based on the stability of similar catecholamine compounds, it is recommended to store this compound solutions at or below -20°C for long-term storage. Some sources indicate that the powder form of this compound is stable for 3 years at -20°C and 2 years at 4°C.[1] For working solutions that are used more frequently, storage at 2-8°C may be acceptable for short periods, but stability should be verified.
Q3: How long can I store this compound solutions?
A3: The long-term stability of this compound in solution has not been extensively studied. However, studies on other catecholamines suggest that in an appropriate solvent and stored at -20°C or -70°C, solutions can be stable for months.[1][2] It is best practice to prepare fresh solutions for critical experiments or to perform periodic quality control checks on stored solutions.
Q4: Should I protect this compound solutions from light and air?
A4: Yes. Like many catecholamines, this compound may be susceptible to oxidation and photodegradation. It is recommended to store solutions in amber vials or wrap containers in aluminum foil to protect them from light. To minimize oxidation, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.
Q5: Are there any recommended additives to enhance the stability of this compound solutions?
A5: The addition of antioxidants such as sodium metabisulfite (B1197395) or glutathione (B108866) has been shown to improve the stability of catecholamine solutions by preventing oxidation.[1] However, the compatibility and potential interference of these additives with your specific experimental setup should be carefully considered.
Troubleshooting Guide
Q1: My this compound solution has changed color (e.g., turned pink or brown). What should I do?
A1: A change in color often indicates degradation, likely due to oxidation. It is strongly recommended to discard the discolored solution and prepare a fresh one. To prevent this in the future, follow the best practices for storage, including protection from light and air, and consider using an antioxidant.
Q2: I observed precipitation in my frozen this compound solution after thawing. What could be the cause and how can I resolve it?
A2: Precipitation upon thawing can occur due to several reasons:
-
Low Solubility: The concentration of this compound may be too high for the solvent, especially at lower temperatures.
-
Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the drug concentration, leading to precipitation.
-
pH Shift: Changes in pH upon freezing and thawing can affect solubility.
To resolve this, try gently warming the solution and vortexing or sonicating to redissolve the precipitate. If it does not redissolve, the solution should be discarded. To prevent this, ensure you are not exceeding the solubility limit and that your storage containers are tightly sealed.
Q3: My experimental results are inconsistent when using a previously prepared this compound solution. Could this be a storage issue?
A3: Inconsistent results can be a sign of solution degradation. The potency of the this compound solution may have decreased over time. It is advisable to prepare a fresh solution and repeat the experiment. For ongoing experiments, it is good practice to qualify a new batch of solution against a previously validated one to ensure consistency.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration (Estimated) | Protective Measures |
| Powder | N/A | Room Temperature | See manufacturer's expiry | Desiccate |
| Powder | N/A | 4°C | 2 years[1] | Desiccate |
| Powder | N/A | -20°C | 3 years | Desiccate |
| Solution | DMSO | -20°C or lower | Months (unverified) | Protect from light and air |
| Solution | Aqueous Buffer | -20°C or lower | Weeks to Months (unverified) | Protect from light and air, consider antioxidants |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated balance.
-
Carefully weigh the desired amount of this compound hydrochloride powder into the tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.15 mg of this compound HCl (Molecular Weight: 414.95 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for common issues encountered with stored this compound solutions.
Caption: Hypothesized oxidative degradation pathway for this compound in solution.
References
Technical Support Center: Enhancing Reproducibility in Zinterol-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to improve the reproducibility and reliability of experiments involving Zinterol, a potent and selective β2-adrenoceptor agonist. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective β2-adrenoceptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses.
Q2: What are the common experimental applications of this compound?
A2: this compound is frequently used in research to:
-
Investigate the role of β2-adrenergic signaling in various physiological and pathological processes.
-
Study the effects of β2-adrenergic stimulation on cardiac function, smooth muscle relaxation (e.g., in airways), and metabolic processes.
-
Serve as a reference compound in the development and characterization of new β2-adrenergic agonists and antagonists.
-
Explore downstream signaling pathways activated by β2-adrenergic receptors beyond cAMP, such as those involving β-arrestin.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound hydrochloride is soluble in DMSO (≥15 mg/mL) and water (1 mg/mL, may require warming).[1] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment due to lower stability.
Q4: What are appropriate positive and negative controls for a this compound experiment?
A4:
-
Positive Controls: A well-characterized, non-selective β-agonist like isoproterenol (B85558) can be used to confirm that the experimental system is responsive to β-adrenergic stimulation.
-
Negative Controls:
-
A vehicle control (the solvent used to dissolve this compound, e.g., DMSO or saline) is essential to rule out any effects of the solvent itself.
-
To confirm that the observed effects are mediated by β2-adrenergic receptors, a selective β2-adrenergic antagonist, such as ICI 118,551, can be used to block the effects of this compound.[3] A non-selective β-blocker like propranolol (B1214883) can also be used.[4]
-
Troubleshooting Guides
This section addresses common issues encountered during this compound-based experiments in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or no response to this compound | 1. This compound degradation: Improper storage or handling of this compound solutions. 2. Low receptor expression: The cell line or tissue may have low or no expression of β2-adrenergic receptors. 3. Suboptimal assay conditions: Incorrect cell density, incubation time, or buffer composition. 4. Cellular desensitization: Prolonged exposure to this compound can lead to receptor downregulation. | 1. Solution Preparation: Prepare fresh this compound dilutions from a properly stored stock for each experiment. 2. Receptor Expression Verification: Confirm β2-adrenergic receptor expression in your model system using techniques like qPCR, western blotting, or radioligand binding assays. 3. Assay Optimization: Optimize cell density and this compound incubation time. Ensure the assay buffer is appropriate for your cell type. 4. Limit Exposure: Minimize the duration of this compound exposure to what is necessary to observe the desired effect. |
| High background signal in cAMP assays | 1. Basal adenylyl cyclase activity: Some cell lines have high endogenous adenylyl cyclase activity. 2. Phosphodiesterase (PDE) activity: PDEs degrade cAMP, and their inhibition can lead to high basal levels. 3. Cell stress: High cell density or poor cell health can elevate basal cAMP levels. | 1. Use a Gi-coupled receptor agonist: If your cells co-express a Gi-coupled receptor, its agonist can be used to lower basal adenylyl cyclase activity. 2. Optimize PDE inhibitor concentration: If using a PDE inhibitor like IBMX, titrate its concentration to find the optimal balance between signal amplification and background. 3. Optimize cell density: Perform a cell titration experiment to find a density that provides a good signal window without high background. |
| Unexpected off-target effects | 1. Loss of selectivity at high concentrations: At high concentrations, this compound may interact with other adrenergic receptor subtypes (e.g., β1 or β3). 2. Non-receptor-mediated effects: The chemical structure of this compound may have other biological activities at high concentrations. | 1. Dose-Response Curve: Perform a full dose-response curve to determine the optimal concentration range where this compound is selective for the β2-adrenergic receptor. 2. Use Selective Antagonists: Confirm that the observed effect is mediated by the β2-adrenergic receptor by using a selective antagonist (e.g., ICI 118,551). 3. Literature Review: Consult the literature for any reported off-target effects of this compound. |
| Variability between in vivo experiments | 1. Animal-to-animal variation: Differences in metabolism, receptor density, or overall health can lead to variability. 2. Inconsistent drug administration: Variations in injection volume or site can affect drug exposure. 3. Vehicle effects: The vehicle used to dissolve this compound may have its own biological effects. | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Standardize Administration: Ensure consistent and accurate drug administration techniques. 3. Include Vehicle Control Group: Always include a group of animals that receives only the vehicle to control for its effects. |
Experimental Protocols & Data
This compound Efficacy Data
The following table summarizes the effective concentrations (EC50) of this compound in different experimental systems.
| Experimental System | Parameter Measured | EC50 (nM) | Reference |
| Human Atrium | Positive Inotropic Effect | 3 | [3] |
| Human Atrium | Lusitropic Effect (Relaxation) | 2 | |
| Human Atrium | Adenylyl Cyclase Stimulation | 30 | |
| Cardiac Myocytes | L-type Ca2+ Current (ICa) Increase | 2.2 |
Detailed Methodology: In Vitro cAMP Assay
This protocol provides a general framework for measuring this compound-induced cAMP accumulation in cultured cells.
1. Cell Preparation:
- Plate cells (e.g., HEK293, CHO, or a cell line endogenously expressing β2-adrenergic receptors) in a 96-well plate at a pre-optimized density.
- Allow cells to adhere and grow overnight.
2. Assay Procedure:
- Wash the cells once with a serum-free medium or a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
- Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
- Prepare a serial dilution of this compound in the assay buffer.
- Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C. Include a vehicle control and a positive control (e.g., isoproterenol).
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
- Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and maximal response (Emax).
Visualizations
This compound Signaling Pathway
Caption: this compound-mediated activation of the β2-adrenergic receptor and the canonical cAMP signaling pathway.
Experimental Workflow for a cAMP Assay
References
- 1. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of the beta-2 adrenergic agonist this compound on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing artifacts in Zinterol research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts in Zinterol research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective β2-adrenoceptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that mediates various downstream cellular responses.
Q2: What are the common research applications of this compound?
A2: this compound is frequently used in preclinical research to investigate the physiological and pathological roles of β2-adrenergic receptor stimulation. Common applications include studying its effects on cardiac function, airway smooth muscle relaxation, and its potential therapeutic applications in conditions like asthma and heart failure. It is also used in behavioral studies in animal models to understand the role of the β2-adrenergic system in the central nervous system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound hydrochloride is a powder that is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥15 mg/mL. For long-term storage, it is recommended to keep the powder in a desiccated environment at room temperature. Once dissolved in DMSO, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods may be limited, so fresh dilutions in aqueous buffers should be prepared for each experiment.
Q4: What are the expected effective concentrations of this compound in vitro and in vivo?
A4: The effective concentration of this compound can vary significantly depending on the experimental system.
| Experimental System | Effective Concentration/Dose | Reference |
| In vitro (cardiac myocytes) | EC50 of 2.2 nM for increasing ICa | [1] |
| In vivo (rats, behavioral studies) | 0.1 - 10 mg/kg (intraperitoneal injection) | |
| In vivo (rabbits, cardiac studies) | 1 - 2.5 µg/kg (intravenous bolus) | [1] |
Troubleshooting Guide: Identifying and Minimizing Artifacts
A primary artifact encountered in this compound research, as with other β2-agonists, is receptor desensitization , also known as tachyphylaxis. This phenomenon leads to a diminished cellular response upon repeated or prolonged exposure to the agonist.
Issue 1: Diminished or inconsistent cellular response in in vitro assays.
-
Potential Cause: β2-adrenergic receptor desensitization.
-
Troubleshooting Steps:
-
Optimize Agonist Concentration and Incubation Time:
-
Perform a dose-response curve to determine the lowest effective concentration of this compound that elicits a robust response.
-
Conduct a time-course experiment to identify the optimal incubation time that maximizes the response before significant desensitization occurs. For many cell-based assays, a short stimulation time (e.g., 15-30 minutes) is recommended.
-
-
Incorporate Washout Steps: If your experimental design requires multiple stimulations, include thorough washout steps with agonist-free media between treatments to allow for receptor resensitization. The time required for resensitization can vary between cell types and may need to be empirically determined (often 30-60 minutes).
-
Control for Cell Passage Number: Use cells with a consistent and low passage number, as receptor expression levels and signaling efficiency can change with prolonged culturing.
-
Consider Biased Agonism: Be aware that this compound, like other agonists, may preferentially activate certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin-mediated signaling). The observed desensitization kinetics may differ depending on the specific endpoint being measured.
-
Issue 2: Unexpected or off-target effects in experiments.
-
Potential Cause: At high concentrations, this compound may exhibit reduced selectivity and interact with other adrenergic receptor subtypes (e.g., β1-adrenoceptors) or other unrelated receptors.
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: As determined from dose-response studies, use the lowest concentration of this compound that produces the desired on-target effect to minimize the risk of off-target binding.
-
Employ Selective Antagonists: To confirm that the observed effect is mediated by the β2-adrenergic receptor, perform experiments in the presence of a selective β2-adrenergic receptor antagonist (e.g., ICI 118,551). A reversal or blockade of the this compound-induced effect by the antagonist provides strong evidence for on-target activity.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated samples) to rule out any effects of the solvent.
-
Issue 3: High variability in in vivo study results.
-
Potential Cause: Inconsistent drug administration, animal handling stress, or development of tolerance with repeated dosing.
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent and accurate administration of this compound. For intraperitoneal or intravenous injections, use appropriate techniques to minimize stress to the animals. For oral administration, ensure the formulation is stable and consistently delivered.
-
Acclimatize Animals: Properly acclimatize animals to the experimental procedures and environment to reduce stress-induced physiological changes that could confound the results.
-
Monitor for Tolerance: In chronic dosing studies, be aware of the potential for the development of tolerance (a form of long-term desensitization). If tolerance is suspected, consider including washout periods or varying the dosing regimen.
-
Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize variability due to circadian fluctuations in hormone levels and receptor expression.
-
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement using HTRF Assay
This protocol is a general guideline for measuring this compound-induced cAMP production in a cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., F12 + 10% FBS for CHO-K1).
-
This compound hydrochloride.
-
DMSO (for preparing this compound stock solution).
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
384-well white microplates.
-
HTRF-compatible plate reader.
-
-
Methodology:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer (e.g., PBS containing a PDE inhibitor like 0.5 mM IBMX) to the desired cell density (typically 1,000-5,000 cells/well).
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the this compound working solutions (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP-cryptate reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
-
Protocol 2: In Vivo Administration in Mice (General Guidance)
This protocol provides general guidance for the intraperitoneal administration of this compound in mice. Specific doses and endpoints will need to be optimized for the particular research question.
-
Materials:
-
This compound hydrochloride.
-
Vehicle solution (e.g., sterile saline or a solvent system like 10% DMSO, 40% PEG300, 50% sterile water).
-
Mice (strain and sex appropriate for the study).
-
Sterile syringes and needles.
-
-
Methodology:
-
This compound Formulation:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure complete dissolution. The final DMSO concentration should be kept low (typically <10%) to avoid toxicity.
-
-
Animal Handling:
-
Handle mice gently to minimize stress.
-
Weigh each mouse to accurately calculate the injection volume.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection. The injection volume should typically be 5-10 µL/g of body weight.
-
-
Endpoint Measurement:
-
At the predetermined time point after injection, perform the relevant endpoint measurements (e.g., behavioral assessment, tissue collection for analysis).
-
-
Controls:
-
Always include a control group of mice that receives an injection of the vehicle solution alone.
-
-
Mandatory Visualizations
Caption: this compound signaling pathway via the β2-adrenergic receptor.
Caption: A typical workflow for an in vitro this compound experiment.
References
Technical Support Center: Refining Zinterol Delivery for Targeted Tissue Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the delivery of Zinterol to achieve targeted tissue effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1][3] This binding activates the Gs alpha-subunit of the associated G protein, leading to the stimulation of adenylyl cyclase.[1] Adenylyl cyclase, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, resulting in bronchodilation.
Q2: What are the main on-target and off-target effects of this compound?
A2:
-
On-target effects: The desired on-target effect of this compound is the relaxation of bronchial smooth muscle, leading to bronchodilation, which is beneficial for treating conditions like asthma and COPD.
-
Off-target effects: Due to the presence of β-adrenergic receptors in other tissues, systemic administration of this compound can lead to several off-target effects. The most significant of these are cardiovascular effects, mediated by the stimulation of β1- and β2-adrenergic receptors in the heart, which can cause tachycardia (increased heart rate), palpitations, and in some cases, arrhythmias. Other potential off-target effects include muscle tremors (due to β2-receptor stimulation in skeletal muscle) and metabolic effects like transient hyperglycemia and hypokalemia.
Q3: How can I improve the tissue-specificity of this compound in my experiments?
A3: Improving the tissue-specificity of this compound and minimizing off-target effects can be achieved through targeted drug delivery strategies. Encapsulating this compound into nanocarriers, such as liposomes or polymeric nanoparticles, can help direct the drug to the desired tissue, such as the lungs, while reducing its systemic exposure. These nanocarriers can be further modified with targeting ligands (e.g., antibodies or peptides) that specifically bind to receptors overexpressed on the target cells. For pulmonary delivery, formulating this compound into an inhalable dry powder or nebulized solution can also significantly enhance its local concentration in the lungs and reduce systemic side effects.
Q4: What are some key considerations when designing an in vivo study with this compound?
A4: When designing an in vivo study with this compound, several factors should be considered:
-
Animal Model: Select an appropriate animal model that mimics the human condition you are studying.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, intratracheal, or inhalation) will significantly impact the drug's biodistribution and off-target effects.
-
Dose Selection: Conduct a dose-response study to determine the optimal dose that elicits the desired therapeutic effect with minimal side effects.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in your model to understand its concentration-time profile and correlate it with its pharmacological effects.
-
Cardiovascular Monitoring: Due to the potential for cardiovascular side effects, it is crucial to monitor heart rate, blood pressure, and electrocardiogram (ECG) in the study animals.
Troubleshooting Guides
Issue 1: High inter-animal variability in experimental results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation/Administration | - Ensure the this compound formulation is homogeneous before each administration. For suspensions, vortex thoroughly. - Use precise administration techniques to ensure consistent dosing for each animal. Calibrate all equipment regularly. |
| Animal Stress | - Acclimatize animals to the experimental procedures and handling to minimize stress-induced physiological changes that can affect results. - Perform procedures at the same time of day to account for circadian rhythms. |
| Underlying Health Status of Animals | - Source animals from a reputable supplier and ensure they are free of underlying health conditions that could impact the study outcomes. - Randomize animals into experimental groups. |
Issue 2: Unexpected or severe cardiovascular side effects.
| Potential Cause | Troubleshooting Steps |
| High Systemic Exposure to this compound | - Re-evaluate the dose and route of administration. Consider a lower dose or a more targeted delivery method (e.g., inhalation instead of systemic injection). - Encapsulate this compound in a nanocarrier to control its release and reduce peak plasma concentrations. |
| Activation of Cardiac β-Adrenergic Receptors | - Co-administer a cardioselective β1-adrenergic antagonist (beta-blocker) to mitigate cardiac side effects, if compatible with the study design. - Use a targeted delivery system to minimize this compound's access to the heart. |
| Pre-existing Cardiovascular Conditions in Animal Model | - Screen animals for any pre-existing cardiovascular abnormalities before initiating the study. |
Issue 3: Poor efficacy of targeted this compound delivery system.
| Potential Cause | Troubleshooting Steps |
| Inefficient Encapsulation of this compound | - Optimize the encapsulation protocol by adjusting parameters such as drug-to-carrier ratio, solvent, and temperature. - Characterize the encapsulation efficiency and drug loading of your formulation using techniques like HPLC. |
| Instability of the Delivery System | - Assess the stability of your this compound-loaded nanocarriers in relevant biological fluids (e.g., plasma, lung surfactant). - Modify the formulation to improve stability, for example, by adding stabilizing excipients or using cross-linking agents. |
| Ineffective Targeting | - Validate the expression of the target receptor on the target tissue in your animal model. - Ensure that the targeting ligand is properly conjugated to the surface of the nanocarrier and retains its binding affinity. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Different Tissues
| Tissue/Cell Line | Receptor Target | Parameter | Value | Reference |
| Rat Tracheal Smooth Muscle | β2-Adrenergic Receptor | EC50 (Relaxation) | ~5 nM | |
| Guinea Pig Atria | β1-Adrenergic Receptor | EC50 (Inotropic effect) | ~50 nM | (Hypothetical Data) |
| Human Bronchial Epithelial Cells | β2-Adrenergic Receptor | EC50 (cAMP accumulation) | ~10 nM | (Hypothetical Data) |
Table 2: Pharmacokinetic Parameters of this compound (Systemic Administration in Rats)
| Parameter | Route of Administration | Value | Reference |
| Bioavailability | Oral | <10% | (Hypothetical Data) |
| Half-life (t½) | Intravenous | ~2 hours | (Hypothetical Data) |
| Volume of Distribution (Vd) | Intravenous | ~1 L/kg | (Hypothetical Data) |
| Clearance (CL) | Intravenous | ~0.5 L/hr/kg | (Hypothetical Data) |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes for Pulmonary Delivery
Objective: To encapsulate this compound into liposomes suitable for nebulization and targeted delivery to the lungs.
Materials:
-
This compound hydrochloride
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Method:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing this compound hydrochloride by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Sizing:
-
To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine the liposome size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound concentration using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Calculate the encapsulation efficiency (%EE) using the following formula: %EE = (Amount of encapsulated this compound / Total amount of this compound used) x 100
-
Protocol 2: In Vivo Evaluation of Targeted this compound Delivery in a Murine Model of Asthma
Objective: To assess the efficacy and biodistribution of this compound-loaded liposomes administered via inhalation in an ovalbumin (OVA)-sensitized mouse model of allergic asthma.
Materials:
-
OVA-sensitized BALB/c mice
-
This compound-loaded liposomes
-
Empty liposomes (vehicle control)
-
Free this compound solution
-
Whole-body plethysmography system
-
Nebulizer
-
HPLC system for this compound quantification
Method:
-
Animal Sensitization and Challenge:
-
Sensitize BALB/c mice with intraperitoneal injections of OVA and alum adjuvant.
-
Challenge the sensitized mice with aerosolized OVA to induce an asthmatic phenotype.
-
-
Treatment Administration:
-
Divide the mice into treatment groups: (1) Saline control, (2) Empty liposomes, (3) Free this compound, and (4) this compound-loaded liposomes.
-
Administer the respective treatments via nebulization into a whole-body exposure chamber.
-
-
Efficacy Assessment:
-
Measure airway hyperresponsiveness (AHR) in response to increasing concentrations of methacholine (B1211447) using whole-body plethysmography at 24 hours post-treatment.
-
-
Biodistribution Study:
-
At a predetermined time point after administration, euthanize the mice and collect major organs (lungs, heart, liver, spleen, kidneys) and blood samples.
-
Homogenize the tissues and extract this compound.
-
Quantify the concentration of this compound in each tissue and plasma sample using a validated HPLC method.
-
-
Data Analysis:
-
Compare the AHR between the different treatment groups to evaluate the therapeutic efficacy.
-
Analyze the biodistribution data to determine the extent of lung targeting and the reduction in systemic exposure with the liposomal formulation compared to free this compound.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade leading to smooth muscle relaxation.
Experimental Workflow for Evaluating Targeted this compound Delivery
Caption: Workflow for developing and testing targeted this compound delivery systems.
Logical Relationship for Troubleshooting Poor Efficacy
Caption: A logical guide to troubleshooting poor efficacy in targeted delivery.
References
Validation & Comparative
A Comparative Analysis of Zinterol's Potency Against Other β2-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Zinterol, a β2-adrenergic agonist, with other well-established β2-agonists, including Salbutamol, Salmeterol, and Formoterol. The information presented is supported by experimental data from in vitro studies to assist researchers in evaluating these compounds for therapeutic development and scientific investigation.
Quantitative Comparison of β2-Agonist Potency
The potency of a β2-agonist is a critical determinant of its therapeutic efficacy and is typically quantified by its half-maximal effective concentration (EC50) or its pD2 value (-log EC50). The following table summarizes the available quantitative data for this compound and other key β2-agonists, providing a direct comparison of their activity at the β2-adrenoceptor.
| Compound | Potency Metric | Value | Receptor/Tissue/Cell Line | Assay Type |
| This compound | EC50 (Inotropic effect) | 3 nM | Human Atrium | Contractility Assay |
| EC50 (Lusitropic effect) | 2 nM | Human Atrium | Relaxation Assay | |
| EC50 (Adenylyl cyclase stimulation) | 30 nM | Human Atrium | Enzyme Activity Assay | |
| Salbutamol | pD2 | 6.8 | Guinea Pig Trachea | Relaxation Assay |
| pEC50 | 6.95 ± 0.07 | U937 Cells | cAMP Accumulation | |
| Salmeterol | pD2 | 8.9 | Guinea Pig Trachea | Relaxation Assay |
| pEC50 | 6.7 | Guinea Pig Trachea | Relaxation Assay | |
| Formoterol | pD2 | 9.2 | Guinea Pig Trachea | Relaxation Assay |
| pEC50 | 9.61 ± 0.12 | U937 Cells | cAMP Accumulation |
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist initiates a well-defined signaling cascade within the target cell. This pathway is crucial for mediating the physiological responses associated with these drugs, such as smooth muscle relaxation in the airways.
Caption: The β2-adrenergic receptor signaling cascade.
Experimental Methodologies
The determination of β2-agonist potency relies on robust and reproducible in vitro assays. Below are detailed protocols for two common experimental approaches used to generate the data presented in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the β2-adrenergic receptor.
Objective: To quantify the affinity (Ki) of a test compound for the β2-adrenoceptor.
Materials:
-
Cell membranes prepared from a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
Test compounds (this compound, Salbutamol, etc.) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-CGP 12177 at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of propranolol.
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a β2-agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway.
Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating cAMP production.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., HEK293 or U937 cells).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (this compound, Salbutamol, etc.) at various concentrations.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates and allow them to adhere and grow to the desired confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of the test compounds or controls (forskolin) to the wells.
-
Stimulation: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and maximal response (Emax) for each compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the potency of β2-agonists in vitro.
Caption: General workflow for in vitro potency determination.
Cross-validation of Zinterol's effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cellular effects of Zinterol, a potent β2-adrenoceptor agonist, with a comparative analysis against other key alternatives.
This guide provides a detailed cross-validation of this compound's effects in different cell lines, presenting key experimental data, detailed protocols, and visual representations of its signaling pathways and experimental workflows.
Comparative Efficacy and Potency of this compound
This compound is a potent and selective β2-adrenoceptor agonist that has demonstrated significant effects on intracellular signaling pathways in various cell types. Its primary mechanism of action involves the activation of adenylyl cyclase through Gs protein coupling, leading to an increase in intracellular cyclic AMP (cAMP). This guide summarizes the quantitative data on this compound's activity and compares it with the well-known β-agonists, Isoproterenol and Salbutamol.
Data Summary
The following tables provide a structured overview of the quantitative data on the effects of this compound and its alternatives in different cell systems.
Table 1: Effects of this compound on Human Atrial Preparations
| Agonist | Parameter | EC50 (nM) | Reference |
| This compound | Positive Inotropic Effect | 3 | [1] |
| This compound | Lusitropic Effect (Relaxation) | 2 | [1] |
| This compound | Adenylyl Cyclase Stimulation | 30 | [1] |
| Isoproterenol | Adenylyl Cyclase Stimulation | - | |
| Salbutamol | Adenylyl Cyclase Stimulation | - |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Table 2: Effects of this compound in CHO-K1 Cells Expressing Human β3-Adrenoceptor
| Agonist | Parameter | pEC50 | Reference |
| This compound | cAMP Accumulation | 8.5 | [2] |
| This compound | Erk1/2 Phosphorylation | 10.9 | [2] |
| This compound | p38 MAPK Phosphorylation | 5.9 | |
| Salbutamol | cAMP Accumulation | - |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Signaling Pathways of this compound
This compound primarily exerts its effects through the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon activation, it can also stimulate the β3-adrenergic receptor, leading to the activation of downstream signaling cascades.
Caption: Signaling pathways activated by this compound.
Experimental Workflows
The following diagram illustrates a general workflow for assessing the cellular effects of this compound and its alternatives.
Caption: General experimental workflow for compound analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
cAMP Accumulation Assay
This protocol is based on a competitive immunoassay format.
-
Cell Seeding: Seed cells (e.g., CHO-K1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of this compound or other agonists and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.
-
cAMP Detection: Add the cAMP detection reagents, including a labeled cAMP analog and a specific antibody, to the cell lysate.
-
Signal Measurement: After incubation, measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the samples and plot the dose-response curves to determine EC50 values.
MAPK Phosphorylation Assay (Western Blot)
-
Cell Treatment and Lysis: Treat cells with this compound or other agonists as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk and then incubate with primary antibodies specific for the phosphorylated forms of Erk1/2 and p38 MAPK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each MAPK.
Intracellular Calcium Measurement
This protocol utilizes a fluorescent calcium indicator.
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity.
-
Agonist Stimulation: Add this compound or other agonists to the dish and continuously record the changes in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Quantify the peak response and calculate the dose-response relationship.
References
- 1. Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinterol and Isoproterenol on Cardiac Function
A comprehensive guide for researchers and drug development professionals on the distinct cardiac effects of the selective β2-agonist Zinterol and the non-selective β-agonist Isoproterenol (B85558), supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of this compound, a selective β2-adrenergic receptor agonist, and Isoproterenol, a non-selective β1 and β2-adrenergic receptor agonist, on cardiac function. Understanding the distinct pharmacological profiles of these two compounds is crucial for researchers in cardiovascular physiology and professionals involved in the development of cardiac therapies. This document summarizes key experimental findings, outlines detailed experimental protocols, and visualizes the underlying signaling pathways to facilitate a clear and objective comparison.
Executive Summary
Isoproterenol, as a non-selective β-agonist, exerts powerful stimulatory effects on the heart, primarily through β1-adrenergic receptor activation, leading to significant increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[1] These effects, however, are accompanied by an increased myocardial oxygen demand.[1] In contrast, this compound's cardiac effects are mediated through the less abundant β2-adrenergic receptors in the ventricles. While it can enhance cardiac contractility, its effects are generally less pronounced than those of Isoproterenol and can be influenced by the physiological state of the myocardium, such as in heart failure. This guide delves into the nuances of these differences, presenting available quantitative data and the experimental contexts in which they were observed.
Data Presentation: this compound vs. Isoproterenol on Cardiac Parameters
The following tables summarize the quantitative effects of this compound and Isoproterenol on key cardiac functional parameters as reported in various experimental studies. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different experimental setups.
Table 1: Effects on Cardiac Contractility (Inotropy)
| Compound | Species/Model | Concentration/Dose | Change in Contractility Parameter | Citation |
| Isoproterenol | Rat (Spontaneously Hypertensive) | 0.01-0.04 µg/kg/min (infusion) | Significant increase in dP/dt max | [2] |
| Canine Myocytes | 100 nmol/L | Increased twitch amplitude | [3] | |
| Rat Ventricular Myocytes | 10 nM | 90% increase in cell shortening | [4] | |
| This compound | Canine Myocytes (Healthy) | 10⁻⁹ - 10⁻⁵ mol/L | Dose-dependent increase in [Ca²⁺]i transient amplitudes | |
| Canine Myocytes (Failing) | 10⁻⁹ - 10⁻⁶ mol/L | Significantly greater increase in [Ca²⁺]i transient amplitudes compared to healthy cells | ||
| Rat Ventricular Myocytes (Neonatal) | 10⁻⁷ mol/L | Increased amplitude of cell-shortening transients | ||
| Rat Ventricular Myocytes (Adult) | 10⁻⁷ mol/L | No significant effect on twitch amplitude |
Table 2: Effects on Heart Rate (Chronotropy)
| Compound | Species/Model | Dose | Change in Heart Rate | Citation |
| Isoproterenol | Rat | 10 µg/kg, i.v. | Tachycardia | |
| Rat (Spontaneously Hypertensive) | 0.04 µg/kg/min (infusion) | Significant increase in heart rate | ||
| This compound | Not available in direct cardiac studies | - | - |
Table 3: Effects on Cardiac Output
| Compound | Species/Model | Dose | Change in Cardiac Output | Citation |
| Isoproterenol | Human | 1 µ g/min (infusion) | Increased cardiac output | |
| Dog (conscious, with heart failure) | Infusion | Less increase in Vcf and LV dD/dt compared to control |
Signaling Pathways
The distinct cardiac effects of Isoproterenol and this compound stem from their differential activation of β-adrenergic receptor subtypes, which in turn couple to different intracellular signaling cascades.
Isoproterenol Signaling Pathway
Isoproterenol non-selectively binds to both β1 and β2-adrenergic receptors. In cardiomyocytes, the predominant β1-receptor signaling is central to its cardiac effects.
This compound Signaling Pathway
This compound selectively activates β2-adrenergic receptors. While β2-ARs also couple to Gs proteins, their signaling in cardiomyocytes is more complex and can involve compartmentalization of cAMP signaling and coupling to Gi proteins, which can counteract the effects of Gs.
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are standardized methodologies for assessing the cardiac effects of this compound and Isoproterenol.
In Vitro Assessment: Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the study of cardiac function in a controlled environment, free from systemic influences.
Objective: To assess the direct effects of this compound and Isoproterenol on myocardial contractility, relaxation, and heart rate.
Experimental Workflow:
Key Parameters Measured:
-
Left Ventricular Developed Pressure (LVDP): An index of global myocardial contractility.
-
Maximal rate of pressure increase (+dP/dtmax): A measure of the maximal rate of ventricular contraction.
-
Maximal rate of pressure decrease (-dP/dtmin): An indicator of the maximal rate of ventricular relaxation (lusitropy).
-
Heart Rate (HR): Measured from the ventricular pressure waveform or via ECG electrodes.
In Vivo Assessment: Hemodynamic Monitoring in Rodents
This approach allows for the evaluation of cardiovascular effects in a whole-animal model, taking into account systemic responses.
Objective: To determine the effects of this compound and Isoproterenol on systemic hemodynamics, including blood pressure, heart rate, and cardiac output.
Experimental Workflow:
Key Parameters Measured:
-
Mean Arterial Pressure (MAP): Overall blood pressure in the arterial system.
-
Heart Rate (HR): Determined from the pressure waveform.
-
Left Ventricular Systolic Pressure (LVSP): Peak pressure in the left ventricle during contraction.
-
Left Ventricular End-Diastolic Pressure (LVEDP): Pressure in the left ventricle at the end of diastole, an indicator of preload.
-
Cardiac Output (CO): The volume of blood pumped by the heart per minute.
Conclusion
The comparative analysis of this compound and Isoproterenol reveals distinct profiles of cardiac activity. Isoproterenol is a potent, non-selective cardiac stimulant, leading to robust increases in contractility and heart rate, which can be valuable in certain clinical contexts but also carries the risk of increased myocardial oxygen demand. This compound, as a β2-selective agonist, demonstrates more nuanced effects on the heart. Its ability to increase contractility, particularly in the failing heart where β2-receptor expression may be upregulated, suggests a potential therapeutic window. However, the available data on this compound's comprehensive cardiac effects are less extensive than for Isoproterenol. Further direct comparative studies are warranted to fully elucidate the relative benefits and risks of these two agents in various physiological and pathological cardiac states. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such future investigations.
References
Independent Verification of Zinterol: A Comparative Analysis of β2-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Zinterol, a selective β2-adrenoceptor agonist, with other relevant alternatives in its class. The following sections present a comprehensive overview of its mechanism of action, comparative efficacy, and detailed experimental protocols to support independent verification and further research.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound, like other β2-adrenergic agonists, exerts its effects by stimulating the β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways and in cardiac tissue.[1][2] This interaction initiates a well-defined signaling cascade. Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). In airway smooth muscle, this cascade results in muscle relaxation and bronchodilation.[3] In cardiac myocytes, it can lead to positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.[4]
References
- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Zinterol and Formoterol: A Comparative Analysis of Beta-2 Adrenergic Receptor Binding Affinity
In the landscape of respiratory therapeutics, beta-2 adrenergic receptor (β2AR) agonists play a pivotal role in the management of obstructive airway diseases. Among these, Zinterol and Formoterol have been subjects of considerable research due to their bronchodilatory effects. This guide provides a comparative study of this compound and Formoterol, with a specific focus on their receptor binding affinity, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency and duration of action. The following table summarizes the available quantitative data for the binding affinity of this compound and Formoterol to the beta-2 adrenergic receptor. It is important to note that the data are derived from different studies and experimental conditions, which may influence the absolute values.
| Compound | Parameter | Value | Receptor Source |
| This compound | pKB | 8.3 | Human Artery |
| Formoterol | Kd | 1.05 ± 0.17 nM | Human Lung Membranes[1] |
| pKI | 8.2 ± 0.09 | Guinea Pig Lung Membranes[2] |
Note: pKB is the negative logarithm of the dissociation constant of an antagonist, but in the context of the cited source for this compound, it is used to describe the affinity of the agonist. Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. pKI is the negative logarithm of the Ki value.
Experimental Protocols
The determination of receptor binding affinity is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[3]
Radioligand Binding Assay for Formoterol (Saturation Assay)
This protocol is based on the methodology described for determining the binding affinity of Formoterol using a radiolabeled version of the drug itself.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]Formoterol at the beta-2 adrenergic receptor in human lung membranes.[1]
Materials:
-
Human lung membrane preparation
-
[3H]Formoterol (radioligand)
-
Unlabeled Formoterol
-
Incubation buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Human lung tissue is homogenized and centrifuged to isolate the cell membrane fraction containing the β2ARs.
-
Incubation: A fixed amount of the membrane preparation is incubated with increasing concentrations of [3H]Formoterol in a suitable buffer.
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled Formoterol to saturate the receptors and determine the amount of non-specific binding of the radioligand.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then analyzed using saturation binding isotherms to determine the Kd and Bmax values.
Competitive Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the inhibition constant (Ki) of a compound by measuring its ability to compete with a known radioligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound or Formoterol) for the beta-2 adrenergic receptor.
Materials:
-
Receptor source (e.g., cell membranes expressing β2AR)
-
Radioligand with known high affinity for β2AR (e.g., [125I]iodocyanopindolol)
-
Unlabeled test compound (this compound or Formoterol)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation or gamma counter
Procedure:
-
Incubation: A fixed concentration of the radioligand and a fixed amount of the receptor source are incubated with a range of concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is allowed to proceed to equilibrium.
-
Separation and Washing: As described in the saturation assay protocol.
-
Quantification: The amount of bound radioligand is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Signaling Pathway and Experimental Workflow
Activation of the beta-2 adrenergic receptor by an agonist like this compound or Formoterol initiates a cascade of intracellular events. The primary signaling pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[4]
Caption: Beta-2 adrenergic receptor signaling pathway.
The experimental workflow for a radioligand binding assay is a systematic process to ensure accurate and reproducible results.
Caption: General workflow for a radioligand binding assay.
References
- 1. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Adrenergic Agonists [mdpi.com]
Head-to-Head Comparison of Zinterol's Efficacy in Preclinical Asthma Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of therapeutic agents in preclinical asthma models. While direct preclinical efficacy data for Zinterol in asthma models is not extensively available in the public domain, this document outlines the established signaling pathways for its drug class and presents a head-to-head comparison of commonly used alternatives—Salbutamol, Formoterol, and Budesonide—supported by experimental data from various preclinical studies.
Understanding the Mechanism: The Beta-2 Adrenergic Receptor Signaling Pathway
This compound is classified as a beta-2 adrenergic agonist.[1][2][3] The therapeutic effect of these agonists in asthma is primarily achieved through the relaxation of airway smooth muscle, leading to bronchodilation. This process is initiated by the binding of the agonist to the beta-2 adrenergic receptor, a G-protein coupled receptor on the surface of airway smooth muscle cells.
This binding activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade of events ultimately leads to the relaxation of the airway smooth muscle and bronchodilation.
Preclinical Evaluation of Anti-Asthmatic Agents: Experimental Workflow
The efficacy of potential anti-asthma therapies is typically evaluated in established preclinical models, most commonly the ovalbumin (OVA)-induced allergic asthma model in rodents. This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), inflammation, and mucus production. The general workflow involves sensitization to an allergen (OVA), followed by a challenge to induce an asthmatic phenotype, treatment with the investigational drug, and subsequent assessment of therapeutic effects.
Comparative Efficacy of Alternative Asthma Therapeutics in Preclinical Models
While specific data for this compound is lacking, extensive preclinical research has been conducted on Salbutamol, Formoterol, and Budesonide. The following tables summarize key findings from studies using the ovalbumin-induced asthma model.
Data on Bronchodilatory and Anti-inflammatory Effects
| Treatment | Animal Model | Key Efficacy Endpoints | Results | Citation |
| Salbutamol | Guinea Pig | Allergen-induced Airway Hyperreactivity (AHR) to histamine | Significant inhibition of allergen-induced AHR. | [4] |
| Rat | Total and differential cell counts in Bronchoalveolar Lavage Fluid (BALF) | Significantly attenuated the increase in total cells, eosinophils, and neutrophils in BALF. | [5] | |
| Rat | Th2 Cytokine Levels (TNF-α, IL-1β, IL-4, IL-13) | Significantly attenuated the increase in OVA-induced Th2 cytokine levels. | ||
| Formoterol | Mouse | Early and Late Allergic Responses (EAR and LAR) | (R,R)-formoterol reduced EAR and LAR. | |
| Mouse | Airway Hyperresponsiveness (AHR) | (R,R)-formoterol reduced AHR. | ||
| Mouse | Cellular infiltration in lung tissue | (R,R)-formoterol reduced cellular infiltration. | ||
| Budesonide | Mouse | Airway Hyperresponsiveness (AHR) to methacholine (B1211447) | Completely prevented the development of allergen-induced AHR at a dose of 350 µg/kg. | |
| Mouse | BALF Eosinophilia | Inhibited BALF eosinophilia by over 70% at 12, 24, and 48 hours post-challenge. | ||
| Mouse | Peribronchiolar Collagen Deposition and Mucus Production | Reduced peribronchiolar collagen deposition and mucus production. | ||
| Mouse | Airway Inflammation | Markedly ameliorated airway inflammation and reduced inflammatory cell infiltration. |
Detailed Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model
A commonly used protocol for inducing an allergic asthma phenotype in rodents involves the following steps:
-
Sensitization: Mice or rats are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) (Alum). This is typically performed on days 0 and 14 of the study.
-
Challenge: Following the sensitization period, animals are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on consecutive days (e.g., days 21, 22, and 23).
-
Treatment Administration: The test compound (e.g., this compound, Salbutamol, Formoterol, or Budesonide) or vehicle is administered to the animals, often via inhalation or intraperitoneal injection, at a specified time before each OVA challenge.
-
Efficacy Assessment: 24 to 48 hours after the final OVA challenge, various parameters are assessed to determine the efficacy of the treatment.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key characteristic of asthma and is measured by assessing the degree of bronchoconstriction in response to a provoking agent, such as methacholine.
-
Animal Preparation: The animal is anesthetized, and the trachea is cannulated.
-
Ventilation: The animal is connected to a ventilator (e.g., FlexiVent) which controls its breathing.
-
Baseline Measurement: Baseline airway mechanics, including resistance and compliance, are measured.
-
Methacholine Challenge: Increasing concentrations of aerosolized methacholine are administered to the animal.
-
Data Acquisition: Airway resistance is measured after each dose of methacholine to generate a dose-response curve. A leftward shift in the curve for the OVA-challenged group compared to the control group indicates AHR. The ability of a test compound to prevent this shift is a measure of its efficacy.
Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF analysis is used to quantify the inflammatory response in the lungs.
-
Procedure: After the AHR measurement, the lungs are lavaged with a sterile saline solution through the tracheal cannula.
-
Cell Counting: The collected fluid is centrifuged, and the cell pellet is resuspended. The total number of inflammatory cells is counted using a hemocytometer.
-
Differential Cell Count: A portion of the cell suspension is used to prepare a cytospin slide. The slide is stained (e.g., with Wright-Giemsa stain), and a differential count of eosinophils, neutrophils, lymphocytes, and macrophages is performed under a microscope. A reduction in the number of inflammatory cells, particularly eosinophils, in the BALF of treated animals compared to the vehicle-treated OVA-challenged group indicates an anti-inflammatory effect.
Conclusion
While direct preclinical data on the efficacy of this compound in established asthma models remains to be published, the well-understood mechanism of action of beta-2 adrenergic agonists provides a strong rationale for its potential therapeutic benefit. The experimental protocols and comparative data for established treatments like Salbutamol, Formoterol, and Budesonide presented in this guide offer a robust framework for the future preclinical evaluation of this compound. Such studies will be crucial to ascertain its relative potency and efficacy in attenuating the key pathological features of asthma, including bronchoconstriction, airway hyperresponsiveness, and inflammation. Researchers are encouraged to utilize these established models and endpoints to generate the data necessary for a direct head-to-head comparison.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. anti-asthmatic-effects-of-saffron-extract-and-salbutamol-in-an-ovalbumin-induced-airway-model-of-allergic-asthma - Ask this paper | Bohrium [bohrium.com]
Validating Zinterol's β2-Adrenergic Specificity: A Comparative Guide Using β-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies used to validate the specificity of Zinterol, a potent β2-adrenoceptor agonist. By examining its interaction with selective β-blockers, we can delineate its precise mechanism of action, a critical step in drug development and pharmacological research.
Data Presentation: this compound's Functional Activity in the Presence of β-Adrenergic Antagonists
The following table summarizes the quantitative data from studies investigating the effects of selective β1 and β2-adrenergic receptor blockers on this compound-induced responses in human atrial tissue. This data clearly demonstrates that this compound's activity is mediated through the β2-adrenoceptor.
| Agonist/Antagonist | Parameter | Value | Tissue/Preparation | Reference |
| This compound | EC50 (Positive Inotropic Effect) | 3 nM | Paced Human Atrial Strips | [1] |
| EC50 (Lusitropic Effect) | 2 nM | Paced Human Atrial Strips | [1] | |
| EC50 (Adenylyl Cyclase Stimulation) | 30 nM | Human Atrial Homogenates | [1] | |
| This compound + CGP 20712A (β1-blocker) | Effect on this compound's potency | Unaffected | Paced Human Atrial Strips | [1] |
| This compound + ICI 118,551 (β2-blocker) | EC50 (Positive Inotropic & Lusitropic Effects) | 1 µM | Paced Human Atrial Strips | [1] |
| Antagonism | Surmountable | Paced Human Atrial Strips & Homogenates |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and verifying the findings that support the β2-selectivity of this compound.
Measurement of Inotropic and Lusitropic Effects in Isolated Human Atrial Strips
This protocol is adapted from methodologies used to assess cardiac muscle contractility.
a) Tissue Preparation:
-
Obtain human right atrial appendages from patients undergoing open-heart surgery, ensuring ethical approval and informed consent.
-
Immediately place the tissue in an ice-cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect uniform, thin strips of atrial muscle (trabeculae), approximately 1 mm in diameter and 4-6 mm in length.
-
Mount the atrial strips vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the muscle strip to a fixed hook and the other to an isometric force transducer.
-
Electrically stimulate the strips at a constant frequency of 1 Hz with square-wave pulses of 5 ms (B15284909) duration at a voltage 20% above the threshold.
-
Allow the preparations to equilibrate for at least 60 minutes, adjusting the resting tension to achieve maximal twitch amplitude.
b) Experimental Procedure:
-
After equilibration, record baseline contractile parameters.
-
Generate a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath at regular intervals.
-
To test for antagonism, pre-incubate separate atrial strips with a fixed concentration of a β-blocker (e.g., 300 nM CGP 20712A for β1-blockade or 50 nM ICI 118,551 for β2-blockade) for a predetermined period before generating the this compound concentration-response curve.
-
Record the developed tension (inotropic effect) and the time to half-relaxation (lusitropic effect).
-
Calculate EC50 values from the concentration-response curves to determine the potency of this compound in the absence and presence of antagonists.
Adenylyl Cyclase Activity Assay in Tissue Homogenates
This assay quantifies the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.
a) Membrane Preparation:
-
Mince and homogenize human atrial tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in a fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
b) Assay Procedure:
-
The adenylyl cyclase assay is performed in a reaction mixture containing the membrane preparation, ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.
-
To measure this compound's effect, add increasing concentrations of the agonist to the reaction mixture.
-
For antagonist studies, pre-incubate the membranes with the β-blocker (e.g., CGP 20712A or ICI 118,551) before adding this compound.
-
Initiate the enzymatic reaction by adding the membrane preparation and incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by heating or adding a stop solution.
-
Quantify the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay or an enzyme-linked immunosorbent assay).
-
Express the adenylyl cyclase activity as pmol of cAMP generated per minute per mg of membrane protein.
Mandatory Visualizations
Signaling Pathway and Antagonism
Caption: this compound's β2-adrenergic signaling pathway and points of antagonist intervention.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating this compound's β2-adrenoceptor specificity.
Logical Framework for Confirming Receptor Specificity
Caption: Logical flow demonstrating confirmation of this compound's β2-receptor specificity.
References
Reproducibility of Zinterol's effects across different research laboratories
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the quantitative data on Zinterol's effects from different studies, providing a basis for comparing its potency and efficacy across various experimental models.
Table 1: Potency (EC50) of this compound in Different Tissues
| Tissue/Cell Type | Effect Measured | EC50 | Species | Reference |
| Human Atrium | Positive Inotropic Effect | 3 nM | Human | [1] |
| Human Atrium | Lusitropic Effect (Relaxation) | 2 nM | Human | [1] |
| Human Atrium | Adenylyl Cyclase Stimulation | 30 nM | Human | [1] |
| Cardiac Myocytes | Increase in L-type Ca2+ current (ICa) | 2.2 nM | Not Specified | [2] |
Table 2: Dose-Dependent Effects of this compound in In Vivo Studies
| Species | Effect Measured | Effective Dose Range | Route of Administration | Reference |
| Rat | Decreased Response Rate (Operant Conditioning) | 0.1 - 1 mg/kg | Intraperitoneal (IP) | [3] |
| Rat | Increased Reinforcement Rate (Operant Conditioning) | 0.1 - 1 mg/kg | Intraperitoneal (IP) | |
| Rat | Reduced Locomotor Activity | 0.3 - 10 mg/kg | Intraperitoneal (IP) | |
| Rabbit (Heart Failure Model) | Induction of Ventricular Arrhythmias | 2.5 µg/kg | Intravenous (IV) |
Table 3: Comparison of this compound with Other β-Agonists
| Agonist | Receptor Selectivity | Key Reported Effects | Reference |
| This compound | β2-selective | Positive inotropic and lusitropic effects in human atrium; stimulates adenylyl cyclase. | |
| Isoproterenol | Non-selective β | Stimulates adenylyl cyclase through both β1 and β2 receptors. | |
| Prenalterol | β1-selective | Partial agonist for adenylyl cyclase stimulation in human ventricular myocardium. | |
| Denopamine | β1-selective | Partial agonist for adenylyl cyclase stimulation in human ventricular myocardium. | |
| Salbutamol | β2-selective | Rapid onset, short-acting bronchodilator. | |
| Formoterol | β2-selective | Rapid onset, long-acting bronchodilator with higher intrinsic activity than salmeterol. |
Experimental Protocols
Understanding the methodologies behind the data is crucial for assessing reproducibility. The following are summaries of key experimental protocols from the cited studies.
Protocol 1: In Vitro Analysis of this compound's Effects on Human Atrial Tissue
-
Tissue Preparation: Right atrial appendages were obtained from patients undergoing open-heart surgery. Atrial strips were paced at 1 Hz.
-
Functional Assays: Positive inotropic (contractile force) and lusitropic (rate of relaxation) effects were measured in response to increasing concentrations of this compound.
-
Biochemical Assays: Adenylyl cyclase activity was measured in tissue homogenates. Phosphorylation of key regulatory proteins (troponin I, C-protein, phospholamban) was assessed.
-
Receptor Binding Assays: this compound's binding affinity to β1 and β2 adrenoceptors was determined using radioligand binding assays with (-)-[125I] cyanopindolol.
-
Pharmacological Tools: Selective β1-antagonist (CGP 20712A) and β2-antagonist (ICI 118551) were used to confirm receptor-specific effects.
Protocol 2: In Vivo Behavioral and Neurochemical Studies in Rats
-
Animals: Male Sprague-Dawley rats were used.
-
Behavioral Assays:
-
Differential-Reinforcement-of-Low-Rate (DRL) Schedule: Rats were trained to press a lever for a food reward, with reinforcement only given after a specific time had elapsed since the last response. This compound's effect on response and reinforcement rates was measured.
-
Locomotor Activity: Spontaneous motor activity was recorded in an automated activity chamber.
-
-
Neurochemical Analysis: Norepinephrine (NE) turnover in the cerebral cortex and hypothalamus was measured by quantifying the rate of NE disappearance after inhibiting its synthesis with alpha-methyl-p-tyrosine.
-
Receptor Density Measurement: The density of beta-adrenergic receptors in the cerebral cortex and cerebellum was determined following repeated this compound administration.
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
This compound, as a β2-adrenergic agonist, primarily exerts its effects through the activation of the Gs protein-coupled β2-adrenoceptor. This initiates a downstream signaling cascade mediated by cyclic AMP (cAMP).
Caption: this compound's primary signaling cascade.
Comparative Experimental Workflow for Assessing β-Agonist Effects
The following diagram illustrates a generalized workflow for comparing the effects of this compound with other β-agonists, integrating both in vitro and in vivo approaches.
Caption: A workflow for comparing β-agonist effects.
Discussion on Reproducibility and Inter-Laboratory Variation
The presented data, originating from different laboratories and experimental systems, inherently contains variability. Several factors can contribute to differences in the observed effects of this compound:
-
Species and Tissue Differences: The expression levels and coupling efficiencies of β1 and β2 adrenoceptors can vary significantly between species (e.g., rat vs. human) and even between different tissues within the same species (e.g., atrial vs. ventricular myocardium). This is a primary source of variation in drug response.
-
Experimental Conditions: Minor variations in experimental protocols, such as temperature, pH, and media composition, can influence cellular responses and enzyme kinetics. The use of different assay technologies and reagents can also lead to discrepancies in quantitative measurements.
-
Animal Models: In vivo studies are subject to variability arising from the age, sex, strain, and health status of the animals. The choice of anesthetic and the method of drug administration can also impact the pharmacokinetic and pharmacodynamic profile of this compound.
-
Disease State: The pathophysiology of a disease can alter receptor expression and signaling pathways. For instance, in failing human ventricular myocardium, β2-adrenoceptor signaling is impaired, which would alter the response to this compound compared to non-failing tissue.
While a definitive statement on the inter-laboratory reproducibility of this compound's effects cannot be made without dedicated multi-center studies, the available literature provides a consistent picture of its mechanism of action as a selective β2-adrenoceptor agonist. The quantitative differences in its potency and efficacy reported across various studies likely reflect the diverse experimental systems employed. For researchers, it is imperative to carefully consider the experimental context when comparing data and to conduct thorough in-house validation to ensure the reliability of their findings. This guide serves as a starting point for such comparative analyses, emphasizing the importance of detailed methodological reporting to enhance the reproducibility of pharmacological research.
References
- 1. Beta 2-adrenoceptor activation by this compound causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the beta-2 adrenergic agonist this compound on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of β2-Agonist-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of the β2-agonists, Albuterol and Formoterol, on airway epithelial and smooth muscle cells. The information is compiled from publicly available experimental data to facilitate a deeper understanding of their molecular mechanisms and to support further research and development in respiratory therapeutics.
This guide summarizes key findings from transcriptomic studies on cells treated with Albuterol and Formoterol, presenting the data in a structured format for easy comparison. Detailed experimental protocols are provided for reproducibility, and signaling pathways are visualized to illustrate the underlying biological processes.
β2-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for β2-agonists involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a cascade of intracellular events, primarily mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA), leading to downstream changes in gene expression and cellular function.
Caption: Canonical β2-adrenergic receptor signaling pathway.
Experimental Work-flow for Transcriptomic Analysis
The general workflow for studying the transcriptomic effects of β2-agonists involves cell culture, drug treatment, RNA extraction, library preparation, and high-throughput sequencing, followed by bioinformatics analysis to identify differentially expressed genes.
Caption: Generalized experimental workflow for transcriptomic analysis.
Comparative Analysis of Albuterol and Formoterol
Due to the lack of publicly available transcriptomic data for this compound, this comparison focuses on two widely studied β2-agonists: Albuterol and Formoterol. The following tables summarize the experimental protocols and key transcriptomic findings from independent studies.
Table 1: Experimental Protocols
| Parameter | Albuterol Treatment | Formoterol Treatment |
| Cell Type | Human Airway Smooth Muscle (HASM) cells | Human Bronchial Epithelial Cells (BEAS-2B and primary cells) |
| Drug Concentration | 1µM | Not specified in the abstract |
| Treatment Duration | 18 hours | Not specified in the abstract |
| Sequencing Platform | Illumina HiSeq 2000 | Not specified in the abstract |
| Data Availability | GEO Accession: GSE52778 | Data described in a publication[1] |
Table 2: Summary of Transcriptomic Changes
| Feature | Albuterol in HASM Cells | Formoterol in Bronchial Epithelial Cells |
| Number of Differentially Expressed Genes | Data available in GEO dataset GSE52778 | 267 gene expression changes (212 induced; 55 repressed) with a ≥2/≤0.5-fold change.[1] |
| Key Upregulated Genes/Pathways | To be determined from GEO dataset analysis | Rapidly upregulated transcripts at 1 to 2 hours.[1] |
| Key Downregulated Genes/Pathways | To be determined from GEO dataset analysis | Repressed transcripts were also observed.[1] |
| Reported Cellular Effects | Characterization of the HASM transcriptome at baseline and under treatment. | Modulation of genes related to inflammation and proliferation.[2] |
Detailed Methodologies
Albuterol Treatment of Human Airway Smooth Muscle (HASM) Cells (GEO Accession: GSE52778)
-
Cell Culture: Primary human airway smooth muscle cells from four white male donors were used.
-
Drug Treatment: Cells were treated with 1µM Albuterol for 18 hours. A no-treatment control was also included.
-
RNA Extraction and Library Preparation: The Illumina TruSeq assay was used to prepare 75bp paired-end libraries.
-
Sequencing: Libraries were sequenced on an Illumina Hi-Seq 2000 instrument.
-
Data Analysis: The Tuxedo Suite Tools were used for alignment to the hg19 reference genome, transcript assembly, and differential expression analysis.
Formoterol Treatment of Human Bronchial Epithelial Cells
-
Cell Culture: The study utilized the BEAS-2B cell line and primary human bronchial epithelial cells (pHBECs).
-
Drug Treatment: Cells were treated with Formoterol. The specific concentration and duration were not detailed in the provided abstract but the study investigated changes at 1 to 2 hours and also in combination with budesonide.
-
RNA Sequencing: The methodology for RNA sequencing was not specified in the abstract.
-
Data Analysis: Gene expression changes were quantified, and gene ontology analysis was performed to identify enriched biological terms.
Concluding Remarks
This guide provides a comparative overview of the transcriptomic effects of Albuterol and Formoterol on key respiratory cell types. While a direct comparison is limited by the differing experimental designs of the source studies, the presented data offers valuable insights into the distinct and overlapping gene regulatory networks modulated by these two important β2-agonists. The lack of publicly available transcriptomic data for this compound highlights an opportunity for future research to broaden our understanding of the comparative pharmacology of this and other β2-agonists at the genomic level. Researchers are encouraged to consult the original publications and GEO datasets for a more in-depth analysis of the data.
References
- 1. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Zinterol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Zinterol.
This compound is a potent and selective β2-adrenoceptor agonist, requiring careful handling to mitigate potential health risks.[1] This guide provides essential safety protocols and logistical plans to ensure the well-being of laboratory personnel.
I. Hazard Identification and Immediate Safety Measures
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
In the event of exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor/physician if you feel unwell. |
| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell. |
II. Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted to determine the necessary PPE for any procedure involving this compound. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Use chemical splash goggles where there is a risk of splashing. A face shield may be required for procedures with a high risk of aerosol generation or splashing. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or latex gloves are generally suitable. Always check the glove manufacturer's chemical resistance guide for compatibility. Dispose of contaminated gloves immediately after use. |
| Body Protection | Laboratory coat. | A fully buttoned lab coat should be worn to protect skin and personal clothing. For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory Protection | Not typically required with adequate ventilation. | If working outside of a chemical fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved N95 (or better) respirator should be worn. |
III. Operational Plan for Safe Handling
A. Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Contained Systems: For procedures involving larger quantities or with a high potential for aerosolization, consider using a glove box or other enclosed system.
B. Standard Operating Procedures (SOPs):
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: Weigh solid this compound in the chemical fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands with soap and water after removing gloves.
IV. Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain. |
| Sharps | Any needles or syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for hazardous waste disposal.
V. Experimental Workflow and Safety Decision Making
The following diagram outlines the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for this compound Safety: From Risk Assessment to Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
